Heveaflavone
Description
Properties
IUPAC Name |
5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heveaflavone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of heveaflavone, a biflavonoid with recognized antioxidant and anticancer properties. The focus of this document is on its natural origins and the methodologies for its extraction, isolation, and purification, catering to the needs of researchers and professionals in the field of natural product chemistry and drug development.
Natural Sources of this compound
This compound has been identified in a select number of plant families, primarily in the genera Selaginella, Ouratea, and Rhus.
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Selaginella (Spikemosses): The genus Selaginella is a significant source of a diverse range of biflavonoids, including this compound. Notably, Selaginella doederleinii Hieron is a well-documented producer of this compound. This plant is utilized in traditional medicine, particularly in Asia, for its anti-inflammatory and antitumor properties, which are largely attributed to its biflavonoid content.
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Ouratea : The genus Ouratea, belonging to the Ochnaceae family, is another confirmed source of this compound. Specifically, the leaves of Ouratea multiflora have been shown to contain this compound along with other flavone dimers.
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Rhus (Sumac): The genus Rhus, particularly Rhus succedanea (now known as Toxicodendron succedaneum), is known to produce a variety of biflavonoids. While the presence of other biflavonoids like hinokiflavone and robustaflavone in Rhus succedanea is well-established, the specific isolation of this compound is less documented, though the genus is a known source of related biflavonoid structures.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. The following table summarizes the available quantitative data for this compound yield from its primary natural source.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Reference |
| Selaginella doederleinii | Whole plant | Dichloromethane extraction | High-Speed Counter-Current Chromatography (HSCCC) | 6.3 mg from 200 mg of extract | Li S, et al. (2014) |
| Ouratea multiflora | Leaves | Organic extraction | Chromatographic fractionation | Not specified | Carbonezi, C. A., et al. (2007) |
| Rhus succedanea | Drupes | Not specified for this compound | Not specified for this compound | Not specified | Lin, Y. M., et al. (1989) |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural sources typically involve extraction with organic solvents followed by various chromatographic techniques.
General Workflow for Biflavonoid Isolation
The following diagram illustrates a general workflow for the isolation of biflavonoids like this compound from plant material.
Detailed Protocol: Isolation of this compound from Selaginella doederleinii using HSCCC
This protocol is based on the methodology described by Li et al. (2014) for the preparative isolation of biflavonoids from S. doederleinii.
1. Plant Material and Extraction:
-
Air-dried and powdered whole plant of Selaginella doederleinii is extracted with 70% ethanol.
-
The ethanol extract is then suspended in water and partitioned successively with petroleum ether, dichloromethane, and ethyl acetate.
2. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
The dichloromethane extract is subjected to HSCCC for the separation of this compound.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Apparatus: A TBE-300B HSCCC instrument equipped with three preparative coils.
-
Procedure:
-
The multilayer coil is entirely filled with the upper stationary phase.
-
The apparatus is rotated at 850 rpm, and the lower mobile phase is pumped into the head end of the column at a flow rate of 2.0 mL/min.
-
After the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the tail outlet), the sample solution (200 mg of the dichloromethane extract dissolved in 10 mL of the lower phase) is injected through the injection valve.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm.
-
Fractions are collected according to the elution profile.
-
3. Fraction Analysis and Final Purification:
-
The collected fractions are analyzed by HPLC to identify those containing this compound.
-
The this compound-containing fractions are combined and evaporated to dryness to yield the purified compound.
General Protocol for Isolation from Ouratea multiflora
While a detailed, step-by-step protocol for this compound isolation from Ouratea multiflora is not extensively documented, a general chromatographic approach is employed.
1. Extraction:
-
The leaves of Ouratea multiflora are subjected to extraction with an organic solvent system.
2. Chromatographic Fractionation:
-
The resulting crude extract is fractionated using column chromatography.
-
A common approach involves using a silica gel column and eluting with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing biflavonoids.
3. Further Purification:
-
Fractions enriched with this compound are further purified using techniques such as preparative HPLC or Sephadex LH-20 column chromatography to obtain the pure compound.
Signaling Pathways and Logical Relationships
The development of efficient isolation protocols is guided by the chemical properties of this compound and the composition of the plant matrix. The following diagram illustrates the logical relationship between the properties of the target compound and the selection of the isolation methodology.
This guide provides a foundational understanding of the natural sources of this compound and the key methodologies for its isolation. The detailed protocol for its purification from Selaginella doederleinii offers a practical starting point for researchers. Further investigation into the quantitative analysis of this compound in other plant sources and the optimization of isolation protocols will be crucial for advancing its research and potential therapeutic applications.
The Enigmatic Path to a Dimeric Flavonoid: A Technical Guide to Heveaflavone Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biosynthetic pathway of heveaflavone, a C-O-C type biflavonoid with promising pharmacological activities. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a consolidated overview of the current understanding, and pinpointing the knowledge gaps in the natural production of this complex molecule. This compound is notably found in plants of the Selaginellaceae family, such as Selaginella doederleinii and Selaginella tamariscina.
The guide meticulously outlines the proposed biosynthetic route to this compound, which is believed to originate from the general phenylpropanoid pathway, a fundamental process in the plant kingdom for the synthesis of a wide array of secondary metabolites. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce flavonoid monomers, which are the building blocks of this compound.
While the upstream reactions leading to the synthesis of these monomeric flavonoid precursors are relatively well-understood, the critical step of oxidative coupling to form the characteristic C-O-C ether linkage of this compound remains an area of active investigation. This guide highlights the potential roles of oxidative enzymes, such as peroxidases and laccases, in catalyzing this key dimerization step, drawing parallels with the biosynthesis of other phenolic compounds. However, it underscores that the specific enzyme responsible for this compound synthesis has not yet been definitively identified.
Recent advances in the understanding of C-C linked biflavonoid biosynthesis, particularly the discovery of gymnosperm-specific cytochrome P450 enzymes (CYP90J family), have provided a valuable framework for future research into C-O-C biflavonoid formation. Transcriptomic studies in Selaginella species have begun to unveil the genetic machinery for flavonoid synthesis, offering a promising starting point for the identification and characterization of the elusive enzymes involved in this compound's final assembly.
This technical guide serves as a critical resource for the scientific community, aiming to accelerate the elucidation of the complete this compound biosynthetic pathway. A thorough understanding of this pathway is paramount for the potential biotechnological production of this compound and its analogs for therapeutic applications.
The General Flavonoid Biosynthetic Pathway: A Prelude to this compound
The journey to this compound begins with the well-established general flavonoid biosynthetic pathway. This pathway converts the primary metabolite L-phenylalanine into various flavonoid skeletons. The initial steps are shared among the biosynthesis of most flavonoids.
The Crucial Dimerization Step: Unraveling the Formation of this compound
The defining step in this compound biosynthesis is the oxidative coupling of two flavonoid monomers to form a C-O-C ether bridge. While the precise precursors and the enzymatic catalyst remain to be definitively identified, a plausible hypothesis involves the coupling of two molecules of a flavone, such as apigenin or a derivative thereof.
Experimental Protocols: A Glimpse into the Research Methodology
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.
Table 1: Summary of Key Experimental Protocols
| Experiment | Objective | General Methodology |
| Transcriptome Analysis | To identify candidate genes encoding biosynthetic enzymes. | RNA is extracted from Selaginella tissues, sequenced using next-generation sequencing (NGS), and the resulting transcripts are assembled and annotated. Differential gene expression analysis between tissues with high and low this compound content can pinpoint candidate genes. |
| Heterologous Expression and Enzyme Assays | To functionally characterize candidate enzymes. | Candidate genes are cloned into an expression vector and introduced into a heterologous host (e.g., E. coli, yeast). The recombinant protein is purified and its activity is tested in vitro using putative flavonoid substrates. Product formation is monitored by HPLC or LC-MS. |
| In Vitro Enzyme Assays with Plant Extracts | To detect enzymatic activity for C-O-C bond formation. | Crude protein extracts from Selaginella are incubated with potential flavonoid precursors. The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of this compound or other biflavonoids. |
| Metabolite Profiling | To identify and quantify precursors and intermediates. | Extracts from different plant tissues are analyzed using techniques like LC-MS/MS to identify and quantify known flavonoids and potential intermediates in the this compound pathway. |
Quantitative Data: A Missing Piece of the Puzzle
A significant challenge in the study of this compound biosynthesis is the lack of quantitative data regarding the concentrations of precursors, intermediates, and the final product within the plant. Such data is crucial for understanding the metabolic flux through the pathway and for identifying rate-limiting steps. Future research employing targeted metabolomics will be instrumental in filling this knowledge gap.
Table 2: Hypothetical Quantitative Data for this compound Biosynthesis
| Metabolite | Tissue Concentration (µg/g fresh weight) - Hypothetical |
| p-Coumaric acid | 10.5 ± 2.1 |
| Naringenin | 5.2 ± 1.5 |
| Apigenin | 2.8 ± 0.9 |
| This compound | 0.5 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will require experimental determination.
Future Directions: Charting the Course for Discovery
The path to fully elucidating the biosynthesis of this compound is now clearer, yet several key questions remain. The foremost priority is the identification and characterization of the specific enzyme(s) that catalyze the C-O-C bond formation. A combination of transcriptomics, proteomics, and sophisticated biochemical assays will be essential to achieve this goal. Furthermore, a detailed quantitative analysis of the metabolic flux will provide a deeper understanding of the pathway's regulation. The knowledge gained will not only be a significant contribution to the field of plant biochemistry but also pave the way for the sustainable production of this valuable natural product.
Spectroscopic Profile of Heveaflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. The precise structural elucidation and characterization of this compound are paramount for understanding its structure-activity relationships and ensuring its quality and purity in research settings. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are also provided to aid researchers in the replication and verification of these findings.
Data Presentation
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Mass Spectrometry (MS) Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Negative ESI | QTOF | 579 | 403, 388[1] |
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.
| Band | Typical Wavelength Range (nm) for Flavones | Associated Chromophore |
| Band I | 304–350 | B-ring cinnamoyl system |
| Band II | 250–280 | A-ring benzoyl system |
Table 3: Infrared (IR) Spectroscopy Data for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400–3200 (broad) | O-H stretching | Phenolic hydroxyl groups |
| 3100–3000 | C-H stretching | Aromatic C-H |
| 1655–1640 | C=O stretching | γ-pyrone carbonyl |
| 1615–1585 | C=C stretching | Aromatic rings |
| 1500–1400 | C=C stretching | Aromatic rings |
| 1380–1310 | C-O-C stretching | Aryl ether linkage |
| 1260–1000 | C-O stretching | Phenolic C-O |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
The complete assignment of ¹H and ¹³C NMR spectra for biflavonoids like this compound can be complex due to the presence of atropisomers, which may lead to signal broadening or duplication. Spectra are often recorded at elevated temperatures to overcome this issue. While a complete, assigned dataset for this compound was not found in the reviewed literature, the following represents a template of expected chemical shifts based on the analysis of similar biflavonoids.
¹H NMR (Expected Chemical Shift Ranges, δ in ppm):
| Proton | Expected Chemical Shift Range |
| Aromatic Protons | 6.0–8.0 |
| Methoxyl Protons | 3.7–4.0 |
| Hydroxyl Protons | 9.0–13.0 (chelated) / 5.0-7.0 (non-chelated) |
¹³C NMR (Expected Chemical Shift Ranges, δ in ppm):
| Carbon | Expected Chemical Shift Range |
| Carbonyl (C=O) | 175–185 |
| Oxygenated Aromatic Carbons | 150–165 |
| Non-oxygenated Aromatic Carbons | 90–135 |
| Methoxyl Carbons | 55–60 |
Disclaimer: The NMR data presented are representative and based on general values for the flavonoid class. For definitive structural assignment, it is crucial to acquire and interpret the full 1D and 2D NMR spectra of a purified sample of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Mass Spectrometry (MS)
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, coupled with a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and fragmentation analysis.
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
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Chromatographic Separation (if using LC-MS): A C18 reversed-phase column is commonly used. A gradient elution with mobile phases consisting of water (often with a small percentage of formic acid, e.g., 0.1%) and an organic solvent like acetonitrile or methanol is employed to achieve good separation.
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for flavonoids as it readily forms [M-H]⁻ ions.
-
Full Scan MS: The instrument is set to scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 100-1000).
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Tandem MS (MS/MS): To obtain structural information, the [M-H]⁻ ion of this compound (m/z 579) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
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Instrumentation: A double-beam UV-Vis spectrophotometer.
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Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Measurement: The spectrum is recorded over a wavelength range of 200–500 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) for Band I and Band II are recorded.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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KBr Pellet Method: A small amount of the dried this compound sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
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Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR spectrum is acquired.
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Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
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2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be conducted, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.
-
-
Temperature Considerations: Due to potential atropisomerism in biflavonoids, it is advisable to run NMR experiments at an elevated temperature (e.g., 50-80 °C) to achieve sharper signals.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and standardized experimental protocols for the analysis of this compound. While a complete, experimentally verified NMR dataset for this compound remains to be consolidated in a single public source, the information presented herein, based on available literature and the well-established spectroscopic characteristics of flavonoids, offers a robust starting point for researchers. The consistent application of these spectroscopic techniques is essential for the quality control, structural verification, and further development of this compound as a potential therapeutic agent.
References
Heveaflavone: A Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heveaflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from plants of the Selaginella genus, such as Selaginella doederleinii and Selaginella tamariscina, as well as from Ouratea castaneifolia and the rubber tree, Hevea brasiliensis.[1] Structurally, it is characterized by a 3′-8′′ linkage between two flavone units.[1] This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-proliferative, antioxidant, anti-inflammatory, and antiviral properties.[1][][3] A thorough understanding of its physicochemical properties and solubility is paramount for its effective investigation and development as a potential therapeutic agent. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols and relevant signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₄O₁₀ | [1][] |
| Molecular Weight | 580.6 g/mol | [][3] |
| Appearance | Yellow powder | [][3][4] |
| Purity | >97% | [] |
| Melting Point | Approximately 250 °C | [5] |
| Storage Conditions | Dry, dark, sealed at 0-10 °C | [][4] |
Solubility Profile
This compound's solubility is a critical factor influencing its bioavailability and formulation development. As a hydrophobic compound, it exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[5][6]
| Solvent | Solubility | Reference |
| Water | Limited | [5] |
| DMSO | Soluble | [3][4][7] |
| Chloroform | Soluble | [3][4] |
| Dichloromethane | Soluble | [3][4] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethanol | Soluble | [5] |
Experimental Protocols
Isolation and Purification of this compound
a) Solvent Extraction from Selaginella
A common method for obtaining this compound involves solvent extraction from the dried plant material of Selaginella species.[]
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The dried and powdered plant material is subjected to heated air drying.
-
Extraction is performed using ethanol.
-
The resulting crude extract is then eluted with a mixture of ethanol and water (EtOH-H₂O).
-
Further purification is achieved through polyamide column chromatography.
-
The this compound-containing fractions are collected and recrystallized to yield the pure compound.[]
b) High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative isolation of this compound from crude extracts.[1][3]
-
A two-phase solvent system is prepared. A commonly used system is n-hexane:ethyl acetate:methanol:water in a 1:2:1.5:1.5 (v/v) ratio.[1][3]
-
The crude extract is dissolved in a suitable solvent and injected into the HSCCC instrument.
-
The separation is performed under optimized conditions of flow rate and rotational speed.
-
Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.
Caption: Workflow for this compound Isolation and Purification.
Physicochemical Characterization
a) Structure Elucidation
The chemical structure of isolated this compound is confirmed using a combination of spectroscopic techniques.[][3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the biflavonoid linkage.[][3]
-
Single-Crystal X-ray Diffraction: For obtaining the absolute configuration and three-dimensional structure, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[]
b) Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded, typically showing characteristic absorption bands for the flavonoid structure.
-
Infrared (IR) Spectroscopy: A sample of this compound is prepared (e.g., as a KBr pellet). The IR spectrum is recorded to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Solubility Determination
A standard method to determine the solubility of this compound in various solvents is the shake-flask method.[6]
-
An excess amount of this compound powder is added to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
The mixture is placed in a thermostat-controlled oscillator and shaken for an extended period (e.g., 48 hours) at a constant temperature (e.g., 37 °C) to ensure equilibrium is reached.[6]
-
The suspension is then centrifuged at high speed (e.g., 12,000 x g) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[6]
-
A sample of the supernatant is carefully collected, diluted appropriately, and the concentration of dissolved this compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
The experiment is performed in triplicate to ensure accuracy and reproducibility.[6]
Caption: Experimental Workflow for Solubility Determination.
Signaling Pathways and Molecular Interactions
This compound exerts its biological effects by interacting with various cellular signaling pathways. Its anti-proliferative and antioxidant activities are linked to the modulation of key proteins and enzymes.
This compound has been shown to influence the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) signaling pathways, which are critical in regulating cellular responses to stress and inflammation.[5] Furthermore, it exhibits moderate inhibitory activity against Topoisomerase I , an enzyme crucial for DNA replication and repair, which contributes to its anti-cancer effects.[][3] Molecular docking studies have also suggested that this compound can bind to key proteins involved in cancer progression, such as AKT1, VEGFA, and GSK3B .[1]
References
- 1. This compound | Benchchem [benchchem.com]
- 3. This compound | CAS:23132-13-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 23132-13-0 - Coompo [coompo.com]
- 5. Buy this compound (EVT-1198187) | 23132-13-0 [evitachem.com]
- 6. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound supplier | CAS No :23132-13-0 | AOBIOUS [aobious.com]
In Vitro Antioxidant Activity of Heveaflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heveaflavone, a biflavonoid, is a molecule of interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound. Due to a scarcity of publicly available research detailing the specific quantitative antioxidant metrics for this compound, this guide utilizes data from the structurally similar and well-studied biflavonoid, amentoflavone, as a representative example to illustrate the methodologies and data presentation relevant to the assessment of this compound's antioxidant potential. This guide details the experimental protocols for common in vitro antioxidant assays, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows to support further research and development.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring biflavonoid. Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. The antioxidant properties of flavonoids and biflavonoids are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. While "this compound" suggests an origin from Hevea brasiliensis (the rubber tree), it has also been isolated from other plant species, such as Selaginella doederleinii. Research indicates that this compound possesses good antioxidant activity through its capacity for DPPH free radical scavenging.
Quantitative Antioxidant Activity Data
Precise quantitative data for the in vitro antioxidant activity of isolated this compound is not extensively available in the current body of scientific literature. To provide a practical and illustrative guide, the following tables summarize the quantitative antioxidant activity of amentoflavone, a structurally related and extensively studied biflavonoid. These values are presented to exemplify the type of data generated in antioxidant assays and to serve as a benchmark for future studies on this compound.
Table 1: Radical Scavenging Activity of Amentoflavone (Representative Biflavonoid)
| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | Amentoflavone | 432.25 ± 84.05 | - | - |
| ABTS Radical Scavenging | Amentoflavone | 7.25 ± 0.35 | - | - |
| Superoxide Radical Scavenging | Amentoflavone | 8.98 ± 0.23 | - | - |
IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for the key experiments commonly used to evaluate the in vitro antioxidant activity of flavonoids like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Principle: DPPH• (purple) + Antioxidant-H → DPPH-H (yellow) + Antioxidant•
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compound (this compound or representative flavonoid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of each concentration of the test sample to different wells.
-
Add the methanolic DPPH solution to each well.
-
A control well should contain methanol and the DPPH solution without the test sample.
-
A blank well should contain methanol and the test sample without the DPPH solution to account for any absorbance from the sample itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Principle: ABTS•+ (blue-green) + Antioxidant → ABTS (colorless) + Oxidized Antioxidant
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound or representative flavonoid)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Dissolve the test compound in a suitable solvent to prepare a stock solution and then create a series of dilutions.
-
Reaction Setup:
-
Add a small volume of each concentration of the test sample to different wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
A control well should contain the solvent and the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the signaling pathways potentially modulated by this compound's antioxidant activity.
Heveaflavone's Anti-Inflammatory Mechanism: A Technical Guide to a Probable Core Pathway
Disclaimer: Direct experimental data on the anti-inflammatory mechanisms of Heveaflavone is limited in publicly available scientific literature. This guide provides an in-depth analysis of the anti-inflammatory properties of Amentoflavone, a structurally similar and well-researched biflavonoid. The mechanisms detailed herein are presented as a probable framework for understanding the potential anti-inflammatory actions of this compound.
Introduction
This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse pharmacological activities. While research on this compound is emerging, its structural analog, Amentoflavone, has been extensively studied for its potent anti-inflammatory effects. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of Amentoflavone, providing a predictive model for this compound's therapeutic potential for researchers, scientists, and drug development professionals. The primary mechanisms of action involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
Quantitative Data on Anti-Inflammatory Effects of Amentoflavone
The following tables summarize the quantitative data from various in vitro and in vivo studies on Amentoflavone, demonstrating its inhibitory effects on key inflammatory mediators and signaling molecules.
Table 1: In Vitro Inhibition of Inflammatory Mediators and Signaling Pathways by Amentoflavone
| Target | Cell Line | Stimulant | Amentoflavone Concentration/IC50 | Observed Effect |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent inhibition | Suppression of NO formation[1] |
| Prostaglandin E2 (PGE2) Production | BV2 Microglia | LPS/Interferon-γ (IFNγ) | Not specified | Reduction in PGE2 secretion[2][3] |
| TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | 10 µM | Significant reduction in cytokine levels |
| NF-κB Activation | RAW 264.7 Macrophages | LPS | IC50: 11.97 ± 4.91 µM | Inhibition of p65 phosphorylation[3] |
| ERK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 12.38 ± 2.61 µM | Inhibition of ERK phosphorylation[2][3] |
| p38 MAPK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 10.79 ± 1.14 µM | Inhibition of p38 MAPK phosphorylation[2][3] |
| JNK Phosphorylation | BV2 Microglia | LPS/IFNγ | IC50: 15.04 ± 3.58 µM | Inhibition of JNK phosphorylation[2][3] |
| NLRP3 Inflammasome Activation | BV2 Microglia | LPS | Not specified | Inhibition of NLRP3 inflammasome activation[4][5][6] |
Table 2: In Vivo Anti-Inflammatory Effects of Amentoflavone
| Animal Model | Condition | Amentoflavone Dosage | Key Findings |
| Rats | Acetic acid-induced ulcerative colitis | 10 mg/kg (intraperitoneally) | Reduced mucosal injury, decreased leukocyte infiltration, and suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7] |
| Mice | Pilocarpine-induced epilepsy | Not specified | Inhibited production of NO, PGE2, IL-1β, and IL-6 in the hippocampus[8] |
| Mice | Pentylenetetrazole (PTZ)-induced kindling | Not specified | Inhibited activation of the NLRP3 inflammasome and decreased inflammatory cytokine levels in the hippocampus[4][5][6] |
Core Anti-Inflammatory Signaling Pathways
Amentoflavone exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades that are crucial for the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Amentoflavone has been shown to inhibit NF-κB activation through several mechanisms[1][7]:
-
Inhibition of IκBα Degradation: By preventing the degradation of IκBα, amentoflavone keeps NF-κB in its inactive state in the cytoplasm[1].
-
Blockade of NF-κB Nuclear Translocation: Amentoflavone inhibits the movement of the active p65 subunit of NF-κB into the nucleus[1][8].
-
Suppression of NF-κB DNA Binding: It has been demonstrated that amentoflavone potently inhibits the binding of NF-κB to its DNA target sequences[9].
References
- 1. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome [frontiersin.org]
- 7. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TNFalpha-induced cyclooxygenase-2 expression by amentoflavone through suppression of NF-kappaB activation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Heveaflavone: A Technical Guide to its Discovery, Properties, and Biological Activities
Abstract
Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, from its initial discovery and historical context to its chemical structure and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the current knowledge on this compound, including experimental methodologies and quantitative data.
Discovery and Historical Background
This compound was first isolated in 1969 by R. Madhav from the leaves of the rubber tree, Hevea brasiliensis. This discovery was a notable contribution to the then-nascent field of biflavonoid chemistry. Biflavonoids, which are dimers of flavonoid units, were emerging as a new class of natural products with interesting chemical structures and potential biological activities. The name "this compound" directly reflects its origin from the Hevea genus.
While initially discovered in Hevea brasiliensis, this compound has since been identified in other plant species, most notably in various members of the Selaginella genus, such as Selaginella doederleinii and Selaginella tamariscina. These plants have a history of use in traditional medicine, and the identification of this compound as one of their constituents has provided a potential molecular basis for some of their reported therapeutic effects. The historical context of this compound's discovery is rooted in the broader exploration of plant secondary metabolites for novel chemical entities with potential pharmacological value. The structural elucidation of these complex molecules, including this compound, was a significant achievement in natural product chemistry, relying on the spectroscopic techniques of the time.
Chemical Structure and Properties
This compound is a biflavonoid of the amentoflavone type, characterized by a C-C linkage between the two flavonoid moieties. Its chemical formula is C₃₀H₁₈O₁₀, and its structure consists of two apigenin units linked together.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Biological Activities and Quantitative Data
This compound has been reported to possess a range of biological activities, with the most prominent being its anticancer and antioxidant effects.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The available quantitative data on its anti-proliferative activity is summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| PC-9 | Lung Cancer | 6.74 ± 2.1 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 15.8 ± 2.9 | [1] |
| HL60 | Leukemia | 46.0 ± 4.6 | [1] |
| A549 | Lung Cancer | >50 | [1] |
| K562 | Chronic Myelogenous Leukemia | >50 | [1] |
Antioxidant Activity
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Flavonoids are known to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response. While specific studies detailing the anti-inflammatory activity of this compound are limited, it is plausible that it shares the anti-inflammatory properties of other flavonoids.
Experimental Protocols
This section provides generalized experimental protocols for the types of assays commonly used to evaluate the biological activities of natural products like this compound. It is important to note that specific parameters may vary between laboratories and experiments.
Isolation of this compound (General Procedure)
The isolation of this compound typically involves extraction from plant material followed by chromatographic separation.
Workflow for this compound Isolation:
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature or with heating.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound typically partitions into the ethyl acetate fraction.
-
Chromatography: The enriched fraction is further purified using column chromatography on silica gel or other stationary phases.
-
Final Purification: Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
MTT Assay (Anticancer Activity)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Potential Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is limited, based on the known mechanisms of other flavonoids, it is likely that this compound exerts its biological effects through the regulation of key cellular signaling cascades, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.
Potential Inhibition of the NF-κB Pathway by this compound:
Caption: Potential mechanism of this compound in the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids have been shown to modulate MAPK signaling, which may contribute to their anticancer effects.
Potential Modulation of the MAPK Pathway by this compound:
Caption: Potential mechanism of this compound in the MAPK pathway.
Conclusion
This compound is a biflavonoid with demonstrated anticancer and potential antioxidant and anti-inflammatory properties. Its discovery and subsequent identification in various medicinal plants have opened avenues for further research into its therapeutic potential. While the current body of literature provides a foundational understanding of this compound, further in-depth studies are required to fully elucidate its mechanisms of action, establish a comprehensive profile of its biological activities with detailed quantitative data, and explore its potential for drug development. This technical guide serves as a resource for researchers to build upon the existing knowledge and to guide future investigations into this promising natural product.
References
Heveaflavone Derivatives: A Technical Guide to Their Potential Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heveaflavone is a naturally occurring biflavonoid, a class of compounds characterized by a structure composed of two flavonoid units. It is often found in medicinal plants, notably Selaginella doederleinii, an herb used in traditional medicine for treating various ailments, including cancer. This compound and its related derivatives are gaining significant attention within the scientific community for their potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current research on this compound and its analogs, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.
Core Bioactivities and Quantitative Data
This compound and its structurally related biflavonoids exhibit significant cytotoxic and anti-inflammatory effects. The primary bioactivities are summarized below, with quantitative data presented for direct comparison.
Anticancer and Antiproliferative Activity
Research has consistently demonstrated the potent anticancer effects of this compound and its analogs, particularly those isolated from Selaginella doederleinii. These compounds induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer and Antiproliferative Activity of this compound and Related Biflavonoids
| Compound/Extract | Cell Line(s) | Bioactivity | IC50 Value(s) | Reference(s) |
| This compound | PC-9 (Lung Adenocarcinoma) | Anti-proliferation | 6.74 ± 2.1 µg/mL | [1] |
| CNE2 (Nasopharyngeal Carcinoma) | Anti-proliferation | 15.8 ± 2.9 µg/mL | [1] | |
| HL60 (Promyelocytic Leukemia) | Anti-proliferation | 46.0 ± 4.6 µg/mL | [1] | |
| A549 (Lung Carcinoma) | Anti-proliferation | >50 µg/mL | [1] | |
| K562 (Chronic Myelogenous Leukemia) | Anti-proliferation | >50 µg/mL | [1] | |
| Biflavonoid 1 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 4.1-8.4 µM | [2] |
| Biflavonoid 2 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.9-7.5 µM | [2] |
| Biflavonoid 3 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 2.3-4.8 µM | [2] |
| Biflavonoid 4 (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.5-6.2 µM | [2] |
| Delicaflavone (from S. doederleinii) | A549, H1975, PC-9 (NSCLC) | Anti-proliferation | 3.1-5.5 µM | [2] |
Anti-inflammatory Activity
As a member of the flavonoid family, this compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. While specific quantitative data for this compound is limited, studies on synthesized flavone analogs provide insight into the potential efficacy of this class of compounds.
Table 2: Anti-inflammatory Activity of Representative Flavone Analogs
| Compound | Target/Assay | Bioactivity | IC50 / Inhibition % | Reference(s) |
| Synthesized Flavone Analog 1 | COX-2 Inhibition | Anti-inflammatory | IC50 = 6.02 ± 0.33 µg/mL | [3][4] |
| COX-1 Inhibition | Anti-inflammatory | >100 µg/mL (Selective for COX-2) | [3][4] | |
| 3',4'-dihydroxyflavone | Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | IC50 = 9.61 ± 1.36 µM | [5] |
| Luteolin | Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | IC50 = 16.90 ± 0.74 µM | [5] |
Mechanisms of Action: Signaling Pathway Modulation
This compound derivatives exert their bioactivities by interfering with critical intracellular signaling pathways that regulate inflammation and cell survival. The primary pathways implicated are the NF-κB, PI3K/Akt, and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a crucial role in cancer cell survival and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Flavonoids, including this compound, are known to inhibit this pathway, primarily by preventing the degradation of IκBα.
Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression. Flavonoids can inhibit this pathway at various points, often by suppressing the activation of PI3K or Akt.
Interference with the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another fundamental pathway that transduces extracellular signals to the nucleus to control gene expression related to cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Biflavonoids from S. doederleinii have been shown to induce apoptosis by modulating proteins downstream of these core survival pathways, such as by downregulating anti-apoptotic proteins (XIAP, survivin) and activating executioner caspase-3.[2]
Experimental Protocols
The evaluation of this compound derivatives relies on a set of standardized in vitro and in vivo experimental protocols. Detailed methodologies for key assays are provided below.
General Workflow for Bioactivity Screening
A typical workflow for identifying and characterizing the bioactivity of this compound derivatives involves extraction from a natural source, purification, in vitro screening for desired activity, and subsequent investigation of the mechanism of action.
Protocol: Isolation of Biflavonoids from S. doederleinii
This protocol outlines a standard method for extracting and isolating this compound and its analogs.[2][6]
-
Extraction: Air-dried whole plant material (e.g., 10 kg) is refluxed with 75% ethanol (EtOH) (e.g., 2 x 60 L, for 3 hours each). The resulting alcoholic extract is collected.
-
Solvent Evaporation: The crude EtOH extract is concentrated under reduced pressure to yield a residue (e.g., ~1.1 kg).
-
Liquid-Liquid Partitioning: The residue is suspended in water and sequentially extracted with petroleum ether, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction, which is rich in biflavonoids, is collected.[7]
-
Column Chromatography: The dried EtOAc fraction (e.g., 90 g) is subjected to silica gel column chromatography. Elution is performed with a gradient solvent system, such as dichloromethane-methanol-water, to yield several primary fractions.
-
Further Purification: Active fractions are further purified using additional chromatographic techniques, such as Sephadex LH-20 or preparative High-Performance Liquid Chromatography (HPLC), to yield pure individual biflavonoids.
-
Structure Elucidation: The chemical structures of the isolated compounds are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[2][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Protocol: Western Blot for NF-κB Pathway Activation
This protocol is used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and p65, to determine pathway activation.[10][11][12]
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide, LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein expression.
Structure-Activity Relationship (SAR)
The biological activity of flavonoids is highly dependent on their chemical structure. Key structural features that influence the anti-inflammatory and anticancer potential of this compound and its analogs include:
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid rings are critical. For instance, in flavones, hydroxyl groups at the C-5 and C-4' positions tend to enhance anti-inflammatory activity, while hydroxylation at other positions may attenuate it.[5]
-
C2-C3 Double Bond: The double bond in the C-ring of the flavone backbone is important for the planarity of the molecule and contributes significantly to its bioactivity.[5]
-
Biflavonoid Linkage: The nature and position of the linkage between the two flavonoid monomers in biflavonoids like this compound play a crucial role in determining the molecule's overall shape and ability to interact with biological targets.
Conclusion and Future Perspectives
This compound and its related biflavonoids, particularly those from Selaginella doederleinii, represent a promising class of natural products for drug development. Their potent anticancer and anti-inflammatory activities are underpinned by their ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The quantitative data available highlight their efficacy at low micromolar concentrations, making them attractive lead compounds.
Future research should focus on the semi-synthesis of novel this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and a deeper investigation into their in vivo efficacy and safety profiles are essential steps toward translating these promising natural compounds into clinical applications for treating cancer and inflammatory diseases.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Bioactivity evaluation of synthesized flavone analogs – ScienceOpen [scienceopen.com]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids from Selaginella doederleinii Hieron and Their Antioxidant and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Heveaflavone Extraction from Hevea brasiliensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevea brasiliensis, commonly known as the rubber tree, is a significant source of natural rubber. Beyond its industrial importance, the leaves of this plant are a reservoir of various phytochemicals, including flavonoids. Among these is heveaflavone, a biflavonoid that has garnered interest for its potential therapeutic properties, including anticancer and antioxidant activities.[1] This document provides detailed protocols for the extraction and quantification of flavonoids from Hevea brasiliensis leaves, with a focus on this compound, and explores its biological significance.
Data Presentation
Table 1: Total Flavonoid and Phenolic Content in Hevea brasiliensis Leaf Extracts Using Different Solvents
The choice of solvent significantly impacts the yield of phytochemicals. A study on the phytochemical analysis of Hevea brasiliensis leaves provided the following quantitative data on total flavonoid and phenolic content using various solvents.[2]
| Solvent System | Total Flavonoid Content (mg/g quercetin equivalents) | Total Phenolic Content (mg/g tannic acid equivalents) |
| 50% Ethanol | 73.64 ± 1.55 | 93.28 ± 0.753 |
Table 2: Extraction Yield of Phytochemicals from Hevea brasiliensis Leaves
The yield of crude extract from Hevea brasiliensis leaves varies with the solvent used.[2]
| Solvent | Extraction Yield (%) |
| Petroleum Ether | 6.8 |
| n-Hexane | 1.66 |
| Chloroform | 15.66 |
| Methanol | 16.0 |
| Ethanol | 15.66 |
Experimental Protocols
Protocol 1: General Flavonoid Extraction from Hevea brasiliensis Leaves
This protocol outlines a general method for extracting total flavonoids from the leaves of Hevea brasiliensis.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Hevea brasiliensis are collected and authenticated by a taxonomist.
-
The leaves are washed thoroughly to remove any dirt and debris.
-
Cleaned leaves are shade-dried at room temperature for several days until they become brittle.
-
The dried leaves are ground into a coarse powder using a mechanical grinder.
2. Solvent Extraction (Maceration):
-
500 grams of the powdered leaf material is packed into a large container.
-
1000 mL of a chosen solvent (e.g., 50% ethanol, methanol, or ethanol) is added to the container, ensuring the powder is fully submerged.
-
The mixture is sealed and left to macerate for 72 hours at room temperature, with occasional shaking.[3]
-
After 72 hours, the mixture is filtered through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
The solvent is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract is stored in a refrigerator for further analysis.[3]
Protocol 2: Quantification of Total Flavonoids
The aluminum chloride (AlCl₃) colorimetric method is a widely used technique to determine the total flavonoid content in a plant extract.[2]
1. Preparation of Standard and Sample Solutions:
-
A stock solution of quercetin (a standard flavonoid) is prepared by dissolving a known amount in the extraction solvent.
-
Serial dilutions of the quercetin stock solution are made to create a calibration curve.
-
The crude extract obtained from Protocol 1 is dissolved in the extraction solvent to a known concentration.
2. Colorimetric Assay:
-
In a test tube, mix 1 mL of the plant extract (or standard solution) with 4 mL of distilled water.
-
Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and incubate for 5 minutes.
-
Add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and incubate for another 6 minutes.
-
Add 2 mL of 1 M sodium hydroxide (NaOH) solution.
-
Immediately bring the total volume to 10 mL with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting pinkish solution at 510 nm using a UV-Vis spectrophotometer against a blank.
3. Calculation:
-
The total flavonoid content is calculated from the calibration curve and expressed as mg of quercetin equivalents per gram of the dry extract.
Protocol 3: Preparative Isolation of this compound (Adapted from Biflavonoid Isolation)
1. Initial Fractionation:
-
The crude extract is subjected to preliminary fractionation using different solvents of increasing polarity (e.g., petroleum ether, dichloromethane, and ethyl acetate) to enrich the flavonoid fraction.
2. High-Speed Counter-Current Chromatography (HSCCC):
-
Two-phase Solvent System: A suitable two-phase solvent system is selected. For biflavonoids, a common system is n-hexane-ethyl acetate-methanol-water at a specific volume ratio. The optimal ratio should be determined experimentally.
-
HSCCC Separation: The flavonoid-rich fraction is dissolved in the stationary phase of the solvent system and injected into the HSCCC instrument. The separation is performed at a specific revolution speed and flow rate.
-
Fraction Collection: The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram peaks.
-
Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Purification: The this compound-containing fractions are pooled and further purified by recrystallization or another round of chromatography if necessary.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for extraction, quantification, and analysis of this compound.
Putative Signaling Pathway for Anticancer Activity of Flavonoids
Flavonoids, including this compound, are known to exert their anticancer effects by modulating various cell signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
References
Application Note: Quantification of Heveaflavone using High-Performance Liquid Chromatography (HPLC)
Introduction
Heveaflavone, a biflavonoid found in plants such as Selaginella doederleinii and Hevea brasiliensis, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Analytical Method
The separation and quantification of this compound were achieved using a C18 reversed-phase column with a gradient elution system. The mobile phase consists of a mixture of acetonitrile and water containing 0.5% acetic acid. Detection is performed using a UV-Vis detector, leveraging the characteristic UV absorbance of flavonoids.
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.5% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 60 | 40 |
| 55 | 60 | 40 |
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters demonstrate the method is suitable for its intended purpose.[1]
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 90.1% - 102.5% |
| Limit of Detection (LOD) | 0.2 - 1.17 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 3.5 µg/mL |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
4. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols: Heveaflavone Cell-Based Assays
Introduction
Heveaflavone is a naturally occurring biflavonoid primarily isolated from plants such as Selaginella doederleinii. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and antioxidant activities[1]. These application notes provide detailed protocols for various cell-based assays to investigate the biological effects of this compound, catering to researchers in pharmacology, cell biology, and drug development. The methodologies cover the evaluation of its cytotoxic, pro-apoptotic, cell cycle-modulating, anti-inflammatory, and neuroprotective effects.
Data Presentation: Quantitative Analysis of this compound Activity
A summary of the cytotoxic activity of this compound against various human cancer cell lines is presented below. The data, represented as IC50 values, quantifies the concentration of this compound required to inhibit the proliferation of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-9 | Lung Cancer | 6.74 ± 2.1[1] |
| CNE2 | Nasopharyngeal Carcinoma | 15.8 ± 2.9[1] |
| HL60 | Promyelocytic Leukemia | 46.0 ± 4.6[1] |
| A549 | Lung Cancer | >50[1] |
| K562 | Chronic Myelogenous Leukemia | >50[1] |
Experimental Protocols & Workflows
Detailed protocols for key cell-based assays are provided below. These methods are foundational for characterizing the cellular and molecular mechanisms of this compound.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of this compound on cell proliferation and viability. The protocol is based on the reduction of a metabolic indicator dye (e.g., MTT, Alamar Blue) by viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
Viability Reagent Addition: Add 10 µL of Alamar Blue reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Data Acquisition: If using Alamar Blue, measure fluorescence at 560 nm excitation and 590 nm emission. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of this compound concentration.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay evaluates the effect of this compound on cell cycle progression using propidium iodide (PI) staining of cellular DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[3]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content using a flow cytometer. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5]
Key Signaling Pathways Modulated by Flavonoids
Flavonoids, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. Investigating these pathways is crucial to understanding this compound's mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is often deregulated in cancer.[6] Flavonoids have been shown to inhibit this pathway, leading to anticancer effects.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 sub-pathways, regulates cellular processes like proliferation, differentiation, and apoptosis.[8][9] Dysregulation of this pathway is common in cancer, and polyphenols are known to modulate its activity.[8][9]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[10] In its canonical pathway, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[10][11] Flavonoids can inhibit NF-κB activation, contributing to their anti-inflammatory and anticancer effects.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Heveaflavone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of heveaflavone, a biflavonoid with promising biological activities. The following sections detail protocols for investigating its anti-inflammatory, anti-cancer, and metabolic disorder-modulating effects, along with data presentation templates and visualizations of key signaling pathways.
Application Notes: In Vivo Evaluation of this compound
This compound, a member of the biflavonoid class of polyphenolic compounds, has garnered interest for its potential health benefits. While in vitro studies provide initial insights, in vivo animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound in a complex biological system. This document outlines experimental designs for preclinical in vivo assessment of this compound.
1.1 Key Considerations for In Vivo Experimental Design:
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. Commonly used models include mice and rats. Specific strains may be chosen for their susceptibility to certain diseases (e.g., C57BL/6 for diet-induced obesity).
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of this compound. Common routes for preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[1][2] The poor oral bioavailability of some flavonoids may necessitate alternative routes or formulation strategies to achieve therapeutic concentrations.[3][4][5][6][7]
-
Dosage and Treatment Schedule: Dose-response studies are essential to determine the optimal therapeutic dose of this compound while identifying any potential toxicity. The treatment schedule (e.g., daily, every other day) should be justified based on the compound's known or predicted pharmacokinetic properties.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
In Vivo Anti-Inflammatory Activity of this compound
2.1 Protocol: 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema Model
This model is widely used to assess the topical anti-inflammatory activity of compounds.[8][9]
2.1.1 Experimental Protocol:
-
Animals: Male Swiss mice (25-30 g) are acclimatized for one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., acetone).
-
Group 2: TPA control (TPA in acetone applied to the ear).
-
Group 3: Positive control (e.g., Indomethacin + TPA in acetone).
-
Group 4-6: this compound (various doses) + TPA in acetone.
-
-
Procedure:
-
Apply 20 µL of the respective treatment solution to the inner and outer surfaces of the right ear.
-
30 minutes later, apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the same ear.
-
After 4-6 hours, sacrifice the mice and measure the thickness of both ears using a digital caliper.
-
A circular section of the ear (e.g., 6 mm diameter) can be punched out and weighed.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Weight of TPA ear - Weight of vehicle ear) / (Weight of TPA ear)] x 100
-
2.2 Data Presentation: TPA-Induced Ear Edema
| Group | Treatment | Ear Weight (mg) (Mean ± SD) | Edema (mg) (Mean ± SD) | % Inhibition |
| 1 | Vehicle | 8.5 ± 0.5 | - | - |
| 2 | TPA (2.5 µ g/ear ) | 15.2 ± 1.2 | 6.7 ± 1.1 | 0 |
| 3 | Indomethacin (1 mg/ear) + TPA | 9.8 ± 0.7 | 1.3 ± 0.6 | 80.6 |
| 4 | This compound (0.5 mg/ear) + TPA | 12.5 ± 0.9 | 4.0 ± 0.8 | 40.3 |
| 5 | This compound (1 mg/ear) + TPA | 10.9 ± 0.8 | 2.4 ± 0.7 | 64.2 |
| 6 | This compound (2 mg/ear) + TPA | 9.9 ± 0.6 | 1.4 ± 0.5 | 79.1 |
Note: The data presented in this table is hypothetical and serves as a template for reporting results.
In Vivo Anti-Cancer Activity of this compound
3.1 Protocol: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[10][11][12][13]
3.1.1 Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., breast, lung, colon) under standard conditions.
-
Animals: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[10]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard chemotherapy agent).
-
Group 3-5: this compound at various doses.
-
Administer treatments via the chosen route (e.g., oral gavage) for a specified period.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
3.2 Data Presentation: Xenograft Tumor Growth
| Group | Treatment | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition |
| 1 | Vehicle | 1200 ± 150 | 1.2 ± 0.15 | 0 |
| 2 | Doxorubicin (5 mg/kg) | 450 ± 80 | 0.45 ± 0.08 | 62.5 |
| 3 | This compound (25 mg/kg) | 950 ± 120 | 0.95 ± 0.12 | 20.8 |
| 4 | This compound (50 mg/kg) | 700 ± 100 | 0.70 ± 0.10 | 41.7 |
| 5 | This compound (100 mg/kg) | 520 ± 90 | 0.52 ± 0.09 | 56.7 |
Note: The data presented in this table is hypothetical and serves as a template for reporting results.
In Vivo Evaluation of this compound on Metabolic Disorders
4.1 Protocol: Diet-Induced Obesity (DIO) Model
The DIO model is a relevant preclinical model to study obesity and related metabolic disorders like insulin resistance and hyperlipidemia.[14][15][16][17][18]
4.1.1 Experimental Protocol:
-
Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Treatment:
-
After the induction of obesity, divide the DIO mice into treatment groups.
-
Group 1: DIO + Vehicle.
-
Group 2: DIO + Positive control (e.g., Metformin).
-
Group 3-5: DIO + this compound at various doses.
-
Administer treatments for 4-8 weeks.
-
-
Parameters to Measure:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the treatment period to assess glucose homeostasis.
-
Serum Analysis: Collect blood at the end of the study to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
Organ Weights: Weigh liver and adipose tissue.
-
4.2 Data Presentation: Effects on Metabolic Parameters in DIO Mice
| Group | Treatment | Final Body Weight (g) (Mean ± SD) | Fasting Blood Glucose (mg/dL) (Mean ± SD) | Serum Triglycerides (mg/dL) (Mean ± SD) |
| 1 | Chow + Vehicle | 30.5 ± 2.1 | 110 ± 10 | 80 ± 12 |
| 2 | HFD + Vehicle | 45.2 ± 3.5 | 155 ± 15 | 150 ± 20 |
| 3 | HFD + Metformin (200 mg/kg) | 38.6 ± 2.8 | 125 ± 12 | 105 ± 15 |
| 4 | HFD + this compound (50 mg/kg) | 42.1 ± 3.1 | 140 ± 14 | 130 ± 18 |
| 5 | HFD + this compound (100 mg/kg) | 39.8 ± 2.9 | 130 ± 13 | 115 ± 16 |
Note: The data presented in this table is hypothetical and serves as a template for reporting results.
Visualization of Signaling Pathways and Workflows
5.1 Signaling Pathways Potentially Modulated by this compound
Flavonoids are known to modulate several key signaling pathways involved in inflammation, cancer, and metabolism.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.
5.2 Experimental Workflow Diagrams
Caption: Experimental Workflow for In Vivo Anti-Inflammatory Studies.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary pharmacokinetics of tramadol hydrochloride after administration via different routes in male and female B6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetics of the cardioprotecting flavonoid 7-monohydroxyethylrutoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]
- 6. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of active principles from herbal products in humans. A study on Hypericum perforatum extracts using the soft gelatin capsule technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions [mdpi.com]
- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]
- 15. Diet-Induced Obesity HFpEF Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Fat Diet-Induced Obesity Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apigenin-Induced Apoptosis in Tumor Cells
Disclaimer: Initial searches for "Heveaflavone" did not yield sufficient scientific literature to fulfill the detailed requirements of this request. Therefore, this document focuses on Apigenin , a well-researched flavone with extensive data on its apoptosis-inducing effects in tumor cells, to provide a comprehensive and practical guide for researchers.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. It has garnered significant interest in cancer research due to its low toxicity and its ability to inhibit cancer cell growth by promoting cell cycle arrest and inducing apoptosis.[1][2] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cancers develop resistance to apoptosis, a key factor in tumor progression and resistance to therapies.[2]
These application notes provide a summary of the mechanisms by which apigenin induces apoptosis in various tumor cell lines and offer detailed protocols for key experiments to study these effects. Apigenin has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.[1][3][4]
Mechanism of Action
Apigenin induces apoptosis through a multi-faceted approach that involves the modulation of several key signaling pathways and regulatory proteins.
-
Regulation of Bcl-2 Family Proteins: Apigenin alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Pathway (Intrinsic Pathway): Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[1][6] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[5]
-
Death Receptor Pathway (Extrinsic Pathway): Apigenin can also activate the extrinsic pathway by upregulating the expression of death receptors like Fas and their ligands.[3][8] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
-
Caspase Cascade Activation: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.[1][9] Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7]
-
Modulation of Signaling Pathways: Apigenin has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, which are often constitutively active in cancer cells.[5][10] By inhibiting these pathways, apigenin further promotes apoptosis.
-
Cell Cycle Arrest: Apigenin can induce cell cycle arrest, often at the G2/M phase, which can be a prelude to apoptosis.[10][11][12][13]
Data Presentation
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of apigenin in different human cancer cell lines after various incubation times.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-453 | Breast Cancer | 24 | 59.44 |
| 72 | 35.15 | ||
| Caki-1 | Renal Cell Carcinoma | 24 | 27.02 |
| ACHN | Renal Cell Carcinoma | 24 | 50.40 |
| NC65 | Renal Cell Carcinoma | 24 | 23.34 |
| A375 | Melanoma | 24 | 100 |
| KKU-M055 | Cholangiocarcinoma | 24 | 78 |
| 48 | 61 | ||
| Hep G2 | Hepatoma | Not Specified | 29.67 (8.02 µg/ml) |
| MCF-7 | Breast Cancer | 24 | 2.3 |
| MDA-MB-231 | Breast Cancer | 24 | 4.07 |
Data compiled from multiple sources.[1][11][12][13][14][15]
Table 2: Quantitative Effects of Apigenin on Apoptotic Markers
This table presents the quantitative changes in key apoptotic markers in different cancer cell lines following treatment with apigenin.
| Cell Line | Apigenin Concentration (µM) | Incubation Time (h) | Marker | Change |
| ANA-1 (macrophage) | 50 | 48 | Cleaved Caspase-3 | 150% increase |
| 50 | 48 | Cleaved Caspase-8 | 38% increase | |
| 50 | 48 | Bcl-2/Bax ratio | Significant decrease | |
| KKU-M055 (cholangiocarcinoma) | IC50 (78 µM) | 24 | Apoptotic Cells | 24.67% |
Data compiled from multiple sources.[9][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of apigenin on cancer cells and to calculate the IC50 value.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Apigenin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of apigenin in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of apigenin (e.g., 0, 10, 25, 50, 100, 200 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest apigenin treatment.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Apigenin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with apigenin at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[5][9][23]
Materials:
-
Cancer cell line of interest
-
Apigenin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with apigenin as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Mandatory Visualizations
Caption: Apigenin-induced apoptosis signaling pathway.
Caption: Experimental workflow for studying apigenin-induced apoptosis.
References
- 1. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 3. Induction of Caspase-dependent Apoptosis by Apigenin by Inhibiting STAT3 Signaling in HER2-overexpressing MDA-MB-453 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by targeting inhibitor of apoptosis proteins and Ku70–Bax interaction in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition enhances apigenin-induced apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of caspase-dependent extrinsic apoptosis by apigenin through inhibition of signal transducer and activator of transcription 3 (STAT3) signalling in HER2-overexpressing BT-474 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Annexin V- FITC/ PI flow cytometry [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. ptglab.com [ptglab.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Heveaflavone in Neuroprotective Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heveaflavone, a naturally occurring biflavonoid, has emerged as a compound of interest in neuroprotective research. While direct studies on this compound's neuroprotective capabilities are limited, its structural similarity to other well-researched biflavonoids, such as amentoflavone and ginkgetin, suggests a strong therapeutic potential.[1][2] Biflavonoids, as a class, are known to exert significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1][3][4] This document provides a detailed overview of the potential applications of this compound in neuroprotective research, with experimental protocols and data extrapolated from studies on structurally related biflavonoids. It is intended to serve as a guide for researchers investigating the therapeutic utility of this compound in neurodegenerative diseases.
This compound has demonstrated antioxidant and anti-proliferative properties in non-neuronal contexts.[5][6] Its application in neuroprotection is based on the hypothesis that it shares the mechanisms of action observed in analogous biflavonoids. These mechanisms primarily involve the modulation of key signaling pathways such as the Nrf2/ARE and NF-κB/NLRP3 inflammasome pathways, which are critical in the cellular response to oxidative stress and inflammation, hallmarks of neurodegenerative disorders.[3][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on biflavonoids structurally related to this compound, providing a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Related Biflavonoids
| Compound | Cell Line | Neurotoxin | Concentration Range | Outcome | Reference |
| Amentoflavone | Hippocampal Neurons | Pilocarpine | 25 mg/kg (in vivo) | Reduced neuronal loss and apoptosis | [3] |
| Ginkgetin | SH-SY5Y | H₂O₂ | up to 100 µM | Significantly reduced cell death | [9] |
| Ginkgetin | HT22 | Glutamate | Not specified | Protected against oxidative damage | [9] |
| Sciadopitysin | SK-N-MC | Methylglyoxal | Not specified | Improved cell viability and inhibited apoptosis | [7] |
Table 2: Effects of Related Biflavonoids on Inflammatory Markers
| Compound | Model | Inflammatory Marker | Effect | Reference |
| Amentoflavone | Pilocarpine-induced epilepsy (mice) | NF-κB | Suppressed activation and expression | [3] |
| Amentoflavone | PTZ-induced kindling (mice) & LPS-stimulated BV2 cells | NLRP3 Inflammasome | Inhibited activation | [8][10] |
| Amentoflavone | Pilocarpine-induced epilepsy (mice) | IL-1β, IL-6 | Inhibited production | [4] |
Signaling Pathways
This compound is postulated to exert its neuroprotective effects by modulating critical signaling pathways involved in cellular stress and inflammation. The following diagrams illustrate these proposed mechanisms, based on data from related biflavonoids.
Caption: this compound may activate the Nrf2/ARE pathway, leading to antioxidant enzyme production.
Caption: this compound may inhibit the NF-κB and NLRP3 inflammasome pathways, reducing neuroinflammation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, adapted from studies on related biflavonoids.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of this compound against neurotoxin-induced cell death.
-
Cell Culture:
-
Culture neuronal cells (e.g., SH-SY5Y or HT22) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 5 mM glutamate) and incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Signaling Proteins
This protocol is used to determine the effect of this compound on the expression of key proteins in neuroprotective signaling pathways.
-
Cell Lysis:
-
Treat cells as described in the cell viability assay.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, NF-κB, NLRP3, Caspase-1, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Neuroprotection Model (e.g., MPTP-induced Parkinson's Disease Model)
This protocol outlines an in vivo experiment to evaluate the neuroprotective effects of this compound in an animal model of Parkinson's disease.[11]
-
Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) only.
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, administered orally) + MPTP.
-
-
Procedure:
-
Administer this compound or vehicle for 7 consecutive days.
-
On day 3, induce Parkinsonism by intraperitoneal injection of MPTP (e.g., 30 mg/kg).
-
Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination.
-
Sacrifice the animals and collect brain tissue for immunohistochemistry (e.g., tyrosine hydroxylase staining in the substantia nigra) and biochemical analysis (e.g., measurement of dopamine levels in the striatum).
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the neuroprotective potential of this compound.
Caption: A stepwise workflow for evaluating this compound's neuroprotective effects.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is still lacking, the substantial body of research on structurally similar biflavonoids provides a strong rationale for its investigation. The protocols and data presented here, extrapolated from studies on compounds like amentoflavone and ginkgetin, offer a solid foundation for researchers to design and execute experiments to elucidate the neuroprotective potential of this compound. Future studies should focus on direct in vitro and in vivo validation of these hypothesized effects and mechanisms to establish this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1198187) | 23132-13-0 [evitachem.com]
- 3. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective effects of sciadopitysin against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Biflavone Ginkgetin: A Review [mdpi.com]
- 10. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of ginkgetin against neuroinjury in Parkinson's disease model induced by MPTP via chelating iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Heveaflavone: Application Notes and Protocols for Investigating its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of heveaflavone, a naturally occurring biflavonoid, as a potential enzyme inhibitor. This document summarizes the current understanding of its biological activities, offers detailed protocols for investigating its inhibitory effects against key enzymatic targets, and visualizes the experimental workflows and relevant signaling pathways.
Introduction
This compound is a biflavonoid predominantly found in plants of the Selaginella genus, such as Selaginella doederleinii, and the rubber tree, Hevea brasiliensis. Structurally, it consists of two apigenin units linked together. Emerging research has highlighted this compound's diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antiviral activities.[1] A key aspect of its therapeutic potential lies in its ability to inhibit specific enzymes involved in disease progression. This document focuses on its potential as an inhibitor of Topoisomerase I and the SARS-CoV-2 Main Protease (Mpro), and its putative role in modulating key cellular signaling pathways.
Quantitative Data on this compound's Biological Activity
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| PC-9 | Lung Cancer | 6.74 ± 2.1 | ~11.6 | [2] |
| CNE2 | Nasopharyngeal Carcinoma | 15.8 ± 2.9 | ~27.2 | [2] |
| HL60 | Leukemia | 46.0 ± 4.6 | ~79.2 | [2] |
| A549 | Lung Cancer | >50 | >86.1 | [2] |
| K562 | Leukemia | >50 | >86.1 | [2] |
¹Calculated based on a molecular weight of 580.54 g/mol .
Additionally, preliminary studies have indicated that this compound exhibits moderate inhibitory activity against Topoisomerase I and shows strong interaction with the main protease (Mpro) of coronaviruses in docking studies.[3] However, specific IC50 or Ki values from direct enzymatic assays are yet to be published.
Potential Enzyme Targets and Signaling Pathways
Topoisomerase I
Topoisomerase I is a crucial enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in rapidly dividing cells, making it a key target for anticancer drugs. The reported anti-proliferative activity of this compound suggests that Topoisomerase I is a potential target.
SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication. Inhibition of Mpro blocks the processing of viral polyproteins, thereby halting the viral life cycle. Flavonoids, in general, have been identified as potential Mpro inhibitors, and the biflavonoid structure of this compound makes it a candidate for investigation against this target.
PI3K/Akt/mTOR and MAPK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Flavonoids are known to modulate these pathways, and it is hypothesized that this compound may exert its anticancer effects through their inhibition.
Experimental Protocols
The following are detailed protocols to investigate the enzyme inhibitory potential of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol is adapted from standard Topoisomerase I relaxation assays and can be used to determine the IC50 of this compound.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
DNA Loading Dye
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and nuclease-free water to a final volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the reaction tubes. Include a positive control (camptothecin) and a vehicle control (DMSO).
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Workflow for Topoisomerase I Inhibition Assay
Workflow for determining Topoisomerase I inhibition.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based Assay)
This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure the enzymatic activity of Mpro and its inhibition by this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Known Mpro inhibitor (e.g., GC376) as a positive control
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add 1 µL of this compound at various concentrations. Include positive and vehicle controls.
-
Add 20 µL of Mpro solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value. For determination of the inhibition constant (Ki), the assay should be repeated with varying concentrations of both the substrate and this compound.
Workflow for Mpro FRET-based Inhibition Assay
Workflow for Mpro FRET-based inhibition assay.
Analysis of PI3K/Akt and MAPK Signaling Pathways by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways in a relevant cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-9)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a phosphorylated target protein (e.g., p-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the change in protein phosphorylation levels.
Hypothesized Signaling Pathway Inhibition by this compound
References
- 1. Plant flavonoid inhibition of SARS-CoV-2 main protease and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Heveaflavone for Preclinical Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Heveaflavone, a promising biflavonoid with demonstrated anticancer and antioxidant properties, for preclinical research. Due to its poor aqueous solubility, appropriate formulation is critical to ensure accurate and reproducible results in in-vitro and in-vivo studies. These guidelines address key challenges in working with this compound, offering structured data, experimental protocols, and visual workflows to facilitate its preclinical development.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule, exhibiting low solubility in aqueous media, which presents a significant hurdle for its administration in preclinical models. To address this, a comprehensive understanding of its solubility in various pharmaceutically relevant solvents is essential.
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial in-vitro testing. However, its concentration should be minimized in cell-based assays and in-vivo studies due to potential toxicity. |
| Ethanol | Soluble[1] | Can be used as a co-solvent in formulations. The final concentration must be carefully controlled to avoid precipitation and toxicity. |
| Polyethylene Glycol 400 (PEG 400) | Potentially soluble | Often used in oral and parenteral formulations to enhance the solubility of poorly water-soluble compounds. |
| Water | Limited solubility[1] | This compound is practically insoluble in water, necessitating the use of formulation strategies to improve its aqueous dispersibility. |
Formulation Strategies for Enhanced Bioavailability
To overcome the poor solubility and enhance the oral bioavailability of this compound, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration and the specific requirements of the preclinical study.
Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range. This approach increases the surface area of the drug, leading to an enhanced dissolution rate and improved bioavailability.
Lipid-Based Formulations
Lipid-based formulations, such as solid lipid nanoparticles (SLNs), are effective for encapsulating lipophilic drugs like this compound. These formulations can protect the drug from degradation and improve its absorption.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In-Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-9, CNE2, HL60)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the treatment wells (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Table 2: Reported IC50 Values for this compound
| Cell Line | IC50 (µg/mL) |
| PC-9 | 6.74 ± 2.1 |
| CNE2 | 15.8 ± 2.9 |
| HL60 | 46.0 ± 4.6 |
| A549 | >50 |
| K562 | >50 |
Data from MedChemExpress and should be used for reference only.
Signaling Pathway Analysis
This compound has been shown to influence key cellular signaling pathways, including the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
ERK Signaling Pathway
The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Caption: Proposed interaction of this compound with the ERK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Preclinical Formulation Development
The following workflow outlines the key steps for developing and evaluating a this compound formulation for preclinical studies.
Caption: A logical workflow for the preclinical formulation development of this compound.
Conclusion
The successful preclinical evaluation of this compound is contingent upon the development of appropriate formulations to overcome its inherent poor aqueous solubility. This document provides a foundational guide for researchers, offering insights into solubility, formulation strategies, and essential experimental protocols. By following these guidelines and adapting them to specific research needs, scientists can enhance the reliability and reproducibility of their preclinical studies, ultimately accelerating the translation of this compound's therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Improving Heveaflavone Yield
Welcome to the technical support center for Heveaflavone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the extraction of this compound from plant sources. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a type of biflavonoid, a class of plant-derived polyphenolic compounds. It is known for its potential antioxidant and anti-inflammatory properties. This compound is naturally found in various plant species, most notably in the herb Selaginella doederleinii and other plants from the Selaginella genus.[1] It can also be found in Garcinia kola.
Q2: What are the most critical factors influencing this compound extraction yield?
The yield of this compound is influenced by several key factors that must be carefully controlled and optimized. These include:
-
Solvent Selection: The polarity of the solvent is crucial. This compound is more soluble in organic solvents like ethanol and methanol than in water.[2][3]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of thermolabile compounds like flavonoids.[2][4]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction can lead to degradation.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency up to a certain point, after which it offers diminishing returns and increases solvent waste.[5][6]
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Plant Material Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, enhancing extraction efficiency.[7]
-
Solvent pH: The pH of the extraction medium can affect the stability and solubility of flavonoids. Acidic conditions (pH 2-4) are often reported to improve the yield of flavonoids.[8][9]
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound. Biflavonoids are generally less polar than their monomeric flavonoid counterparts. A mixture of alcohol (like ethanol or methanol) and water is often effective, as it can extract a wide range of compounds.[10] Acetone is also a highly effective solvent for antioxidant extraction.[3] For purification stages, solvents like dichloromethane and ethyl acetate may be used.[7] The principle of "like dissolves like" is paramount; a solvent's polarity should match that of the target compound.[2][11]
Table 1: Common Solvents for Flavonoid Extraction
| Solvent | Polarity | Typical Use | Advantages | Disadvantages |
| Hexane | Non-polar | Defatting (removing lipids) | Selectively removes non-polar impurities. | Low efficiency for extracting polar flavonoids. |
| Dichloromethane | Mid-polar | Extraction of less polar flavonoids/biflavonoids. | Good for aglycones and biflavonoids. | Can be toxic; requires careful handling. |
| Ethyl Acetate | Mid-polar | Extraction of various flavonoids. | Effective for a range of flavonoid types. | Moderately volatile and flammable. |
| Acetone | Polar | Extraction of a broad range of phenolics.[3] | High extraction efficiency for many antioxidants.[3] | Can co-extract unwanted water-soluble compounds if water is present. |
| Ethanol | Polar | Broad-spectrum flavonoid extraction.[10] | Safe for food/pharma use; effective for many compounds.[10] | May extract a wide range of impurities. |
| Methanol | Polar | Broad-spectrum flavonoid extraction.[10] | High solubility for polar compounds.[10] | Toxic; not suitable for food-grade extracts. |
| Water | Highly Polar | Extraction of polar glycosides. | Safe, cheap, and environmentally friendly.[10] | Low efficiency for less polar compounds like this compound. |
Q4: What are the pros and cons of different extraction methods?
Modern extraction techniques are generally faster and more efficient than traditional methods.[8][12] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are particularly effective because they enhance cell wall disruption, improving solvent penetration and reducing extraction time and temperature.[3][6]
Table 2: Comparison of Common Extraction Methods for Flavonoids
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low-cost, suitable for thermolabile compounds. | Time-consuming, high solvent consumption, potentially low yield.[12] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Efficient due to continuous fresh solvent contact. | Time-consuming, requires high temperatures that can degrade compounds.[7] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[8] | Fast, high yield, reduced solvent and energy use, low temperature operation.[6] | Requires specialized equipment; localized heating can occur. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix.[3] | Very fast, high yield, reduced solvent consumption.[12] | Requires microwave-transparent solvents; risk of localized overheating. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
Problem: Low or No this compound Yield
Possible Cause 1: Incorrect Solvent Selection
-
Q: My yield is very low. Could it be the solvent?
-
A: Yes. This compound has limited solubility in highly polar solvents like pure water or non-polar solvents like hexane. Ensure your solvent's polarity is appropriate. An ethanol-water mixture (e.g., 60-80% ethanol) is often a good starting point.[13] Refer to Table 1 for guidance.
-
Possible Cause 2: Compound Degradation
-
Q: I suspect my this compound is degrading during extraction. What should I check?
-
A: Flavonoids can be sensitive to high temperatures, extreme pH, and prolonged exposure to light and oxygen.[4][7]
-
Temperature: If using heat (Soxhlet, MAE), try reducing the temperature or switching to a lower-temperature method like UAE. Optimal temperatures for flavonoid extraction are often between 50-80°C.[5][13][14]
-
pH: Extreme pH values can cause degradation.[9][15] Maintain a slightly acidic to neutral pH unless optimization studies suggest otherwise.[8]
-
Time: Reduce the extraction time. Methods like UAE and MAE can significantly shorten the required duration.[16]
-
-
Possible Cause 3: Inefficient Extraction from Plant Matrix
-
Q: How can I be sure I am extracting all the this compound from the plant material?
-
A: Incomplete extraction is a common issue.
-
Particle Size: Ensure the plant material is finely ground (e.g., smaller than 0.5 mm) to maximize surface area.[7]
-
Agitation: Constant agitation during extraction ensures fresh solvent is always in contact with the material.
-
Method: Consider using an advanced method like UAE, which actively disrupts cell walls to release intracellular contents.[6]
-
Re-extraction: Perform a second or third extraction on the same plant material with fresh solvent and analyze the extract to see if a significant amount of this compound remains.
-
-
Possible Cause 4: Poor Quality Plant Material
-
Q: Could the plant material itself be the problem?
-
A: Absolutely. The concentration of secondary metabolites like this compound can vary based on the plant's genetics, growing conditions, harvesting time, and drying/storage methods.[2] Using dried plant material is often preferred, but improper drying at high temperatures can degrade compounds. Always use a consistent and reputable source for your plant material.
-
Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for diagnosing and solving issues of low this compound yield.
Experimental Protocols & Data
General Extraction and Purification Workflow
The overall process involves extracting crude this compound from the plant matrix, followed by purification steps to isolate the compound of interest.
Caption: General workflow from raw plant material to purified this compound analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound using UAE, which is efficient and suitable for thermolabile compounds.
1. Sample Preparation:
- Dry the plant material (e.g., Selaginella doederleinii) at a controlled temperature (e.g., 40-50°C) until constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
- Add the extraction solvent. A good starting point is 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[5]
- Place the flask in an ultrasonic water bath.
- Set the UAE parameters. Optimal conditions must be determined experimentally, but typical starting points are:
- Ultrasonic Power: 250-300 W[6][17]
- Temperature: 50-60°C[5]
- Time: 30-45 minutes[4][18]
- Begin sonication. Ensure the water level in the bath is adequate and the flask is properly submerged.
3. Post-Extraction Processing:
- After extraction, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
- Wash the residue with a small amount of fresh solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.
- Combine the filtrates.
- Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
- The resulting aqueous concentrate can be freeze-dried to obtain a crude powder for quantification or further purification.
Table 3: Example Parameters for UAE Optimization (Response Surface Methodology)
This table shows typical ranges for key variables in an experimental design to optimize flavonoid extraction.[16][19]
| Parameter | Code | Level -2 | Level -1 | Level 0 | Level +1 | Level +2 |
| Ethanol Conc. (%) | X1 | 30 | 40 | 50 | 60 | 70 |
| Temperature (°C) | X2 | 40 | 50 | 60 | 70 | 80 |
| Time (min) | X3 | 20 | 30 | 40 | 50 | 60 |
| Solid/Liquid Ratio (g/mL) | X4 | 1:10 | 1:20 | 1:30 | 1:40 | 1:50 |
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a standard procedure for quantifying this compound in a crude extract.
1. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 10 mL of HPLC-grade methanol to make a 100 µg/mL stock solution.
- Calibration Curve: Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.[20]
- Sample Solution: Accurately weigh a known amount of the dried crude extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL). The solution may need to be sonicated briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[20]
- Mobile Phase: A gradient elution is typically used.
- Solvent A: Water with 0.1% formic or trifluoroacetic acid.[20]
- Solvent B: Acetonitrile or Methanol.
- Gradient Program (Example): Start with 80% A / 20% B, linearly increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.[20]
- Flow Rate: 1.0 mL/min.[20]
- Injection Volume: 10 µL.[20]
- Detector: DAD or UV detector set at a wavelength of maximum absorbance for flavonoids (e.g., ~280 nm or ~350 nm).[21][22]
- Column Temperature: 25-30°C.
3. Data Analysis:
- Run the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
- Quantify the amount of this compound in the sample using the regression equation from the calibration curve. The final yield can be expressed as mg of this compound per gram of dry plant material.
Additional Resources
Flavonoid Biosynthesis Pathway
Understanding the biosynthetic origin of this compound can provide context for its presence and regulation within the plant. Flavonoids are synthesized via the phenylpropanoid pathway.
Caption: Simplified biosynthesis pathway leading to flavone and biflavone formation.
References
- 1. 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
- 3. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 13. openresearchafrica.org [openresearchafrica.org]
- 14. mdpi.com [mdpi.com]
- 15. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents [mdpi.com]
- 18. Optimisation of Ultrasound-Assisted Extraction of Total Phenolics and Flavonoids Content from Centella asiatica [mdpi.com]
- 19. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienggj.org [scienggj.org]
- 21. scispace.com [scispace.com]
- 22. Optimization of flavanones extraction by modulating differential solvent densities and centrifuge temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Heveaflavone in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heveaflavone. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?
A1: this compound has limited solubility in aqueous solutions due to its hydrophobic nature. Precipitation is a common issue, especially when the concentration is high or when an organic stock solution is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is more soluble in organic solvents such as ethanol, DMSO, and acetone. Prepare a concentrated stock solution in one of these solvents before diluting it into your experimental medium.
-
Co-solvents: Consider using a co-solvent system. The addition of a small amount of an organic solvent to your aqueous buffer can improve solubility.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your solution, as some flavonoids are more soluble in slightly alkaline conditions.
-
Formulation Strategies: For persistent issues, consider advanced formulation techniques like the use of cyclodextrins or preparing a solid dispersion.
-
Q2: I am concerned about the degradation of this compound in my solution during storage. What are the main factors that cause degradation?
A2: The stability of this compound, like other flavonoids, is influenced by several factors:
-
pH: Extreme pH conditions, both acidic and especially alkaline, can lead to the degradation of this compound.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the flavonoid structure.
Q3: How can I protect my this compound solution from degradation?
A3: To enhance the stability of your this compound solution, consider the following:
-
pH Control: Use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures, such as in a refrigerator or freezer. For long-term storage, -20°C or -80°C is recommended.
-
Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, you can degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Additives: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.
Q4: I am seeing a change in the color of my this compound solution over time. What does this indicate?
A4: A change in color, such as darkening or a shift in the UV-Vis spectrum, is often an indication of chemical degradation. This could be due to oxidation or other chemical transformations of the this compound molecule. It is recommended to use a stability-indicating analytical method, such as HPLC, to assess the purity of the solution and identify any degradation products.
Quantitative Data on Stability Enhancement
The following table summarizes the enhanced solubility of biflavonoids, including amentoflavone and robustaflavone which are structurally similar to this compound, from a Selaginella doederleinii extract when formulated as an amorphous solid dispersion (ASD) with PVP K-30. This demonstrates a practical approach to improving both solubility and stability.
| Biflavonoid | Fold Increase in Aqueous Solubility with ASD |
| Amentoflavone | 16.98 |
| Robustaflavone | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 17.59 |
| 3′,3‴-binaringenin | 18.42 |
| Delicaflavone | 19.48 |
Data adapted from a study on a total biflavonoids extract from Selaginella doederleinii, which is known to contain this compound.
A study on this amorphous solid dispersion of the total biflavonoids extract from S. doederleinii (TBESD-ASD) demonstrated good stability for 3 months under accelerated conditions of 40°C and 75% relative humidity[1].
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD)
This protocol is based on the solvent evaporation method, which has been shown to be effective for biflavonoids[1].
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Anhydrous ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K-30 in anhydrous ethanol in a 1:2 ratio (this compound:PVP K-30) by weight. The final concentration of the solution will depend on the solubility of the components in ethanol.
-
Ensure complete dissolution by stirring or sonication.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid can be ground into a fine powder for improved handling and dissolution.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., in methanol or DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dilute the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dilute the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dilute the this compound stock solution with a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample or a solution of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples at each time point using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
References
Technical Support Center: Overcoming Heveaflavone Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with heveaflavone in a laboratory setting, with a particular focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring biflavonoid found in plants such as Selaginella doederleinii. It has demonstrated potent anti-proliferative and antioxidant activities in various studies. Its anticancer effects are linked to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells.
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro experiments?
Like many flavonoids, this compound has a hydrophobic chemical structure, making it poorly soluble in water-based solutions such as cell culture media. This can lead to precipitation, which can compromise the accuracy and reproducibility of experimental results.
Q3: What are the initial signs of this compound precipitation in my cell culture medium?
Precipitation can manifest as a visible cloudiness, the formation of fine particles, or even larger crystals in the culture medium. Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to create a concentrated stock solution.[1] Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone can also be used.[1]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v) for most cell lines. However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line.
Q6: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What can I do to prevent this?
This is a common issue caused by the rapid change in solvent polarity. To mitigate this, add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This helps to ensure a more gradual and uniform dispersion of the compound.
Q7: Are there alternative methods to improve the solubility of this compound in aqueous media?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:
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Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.
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Liposomal Formulation: Encapsulating this compound within liposomes, which are microscopic spherical vesicles, can improve its stability and solubility in aqueous environments.
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Nanoparticle Formulation: Loading this compound into polymeric nanoparticles can also enhance its delivery and solubility in cell culture systems.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. |
| Precipitation occurs immediately upon adding DMSO stock to culture medium. | The final concentration of this compound exceeds its solubility in the medium-DMSO mixture. The rapid change in polarity is causing the compound to crash out of solution. | Perform a serial dilution of your this compound stock in DMSO first, and then add the diluted stock to the medium. Add the DMSO stock to the medium slowly while vortexing. Pre-warm the culture medium to 37°C before adding the this compound stock. |
| Cloudiness or precipitate appears in the culture medium after some time. | The compound may be degrading or interacting with components in the serum or medium. The pH of the medium may have shifted due to cellular metabolism, affecting solubility. | Test the stability of this compound in your specific culture medium over the time course of your experiment. Consider using a serum-free medium if compatible with your cells. Use a buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | After preparing the final working solution, centrifuge it at high speed and measure the concentration of this compound in the supernatant to determine the actual soluble concentration. |
Quantitative Data
The following table summarizes the available solubility data for this compound and related compounds.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | A 10 mM stock solution is commercially available, suggesting solubility at this concentration.[1] | Specific mg/mL data is not readily available. |
| SH-42 (a reference compound) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 0.5 mg/mL | This provides an example of a formulation for a poorly soluble compound.[2] |
| Hederagenin (a reference compound) | Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL | This gives a general idea of the solubility of a similar class of natural products.[3] |
| Hederagenin (a reference compound) | 1:2 solution of ethanol:PBS (pH 7.2) | ~0.3 mg/mL | Illustrates the significant drop in solubility in an aqueous buffer.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the this compound stock solution in cell culture medium for treating cells in vitro.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. It is recommended to perform at least one intermediate dilution step.
-
To prepare the final working solution, add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed medium. Crucially, add the this compound solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO as the this compound-treated groups.
-
Incubate the cells for the desired treatment period.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Flavonoids
Flavonoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.
References
Technical Support Center: Troubleshooting Heveaflavone Peak Tailing in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of heveaflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis of this biflavonoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to resolve issues like peak tailing effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reverse-phase HPLC?
Peak tailing for this compound in reverse-phase HPLC is a common issue that can compromise resolution and the accuracy of quantification.[1] The primary cause is often secondary interactions between the analyte and the stationary phase. This compound, a biflavonoid, possesses multiple hydroxyl (-OH) groups in its structure. These polar functional groups can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) through hydrogen bonding.[2][3] This interaction is a secondary retention mechanism, in addition to the primary hydrophobic interactions, and can lead to a portion of the this compound molecules being retained longer than the bulk, resulting in a tailed peak.
Other contributing factors can include:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups, affecting the strength of their interaction.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. A void in the column packing can also lead to tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[1]
Q2: How does the mobile phase pH affect this compound peak shape?
Based on its structure, this compound is predicted to have multiple acidic pKa values associated with its phenolic hydroxyl groups. Using cheminformatics tools, the predicted acidic pKa values for the most acidic hydroxyl groups are in the range of 6.5 to 8.0.
Silanol groups on the silica surface are acidic, with a pKa of approximately 3.8-4.5. At a mobile phase pH above this value, the silanol groups become deprotonated and negatively charged (SiO-). If the mobile phase pH is also in a range where this compound's hydroxyl groups start to deprotonate, strong ionic interactions can occur between the partially negatively charged this compound and the positively charged sites on the silica surface, or through dipole-dipole interactions with the silanol groups, leading to significant peak tailing.
To minimize these secondary interactions, it is recommended to work at a lower pH. By acidifying the mobile phase to a pH of around 3, the residual silanol groups will be protonated and thus less likely to interact with the hydroxyl groups of this compound. This leads to a more uniform interaction with the stationary phase and a more symmetrical peak shape.
Q3: What is a good starting HPLC method for this compound analysis to avoid peak tailing?
A good starting point for the analysis of this compound and other biflavonoids is a reverse-phase method using a C18 column with a gradient elution of water and acetonitrile, with an acidic modifier in the aqueous phase. The addition of a small amount of acid, such as acetic acid or formic acid, is crucial for achieving good peak symmetry.[4]
Here is a recommended starting protocol based on methods developed for similar biflavonoids from Selaginella species:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.4% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-40% B; 15-20 min: 40-20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 367 nm |
| Injection Volume | 10 µL |
This protocol is a starting point and may require further optimization for your specific instrument and sample.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Problem: this compound peak is tailing (Asymmetry Factor > 1.2)
Below is a troubleshooting workflow to identify and address the root cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing in HPLC.
Quantitative Data Summary
The following table summarizes the expected impact of different chromatographic parameters on the peak asymmetry of this compound. The asymmetry factor (As) is calculated as the ratio of the distance from the peak midpoint to the trailing edge and the distance from the leading edge to the peak midpoint at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 (e.g., Water:Acetonitrile) | > 2.0 | pH 3.0 (e.g., 0.1% Formic Acid in Water:Acetonitrile) | 1.0 - 1.3 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions. At acidic pH, silanol ionization is suppressed. |
| Column Type | Standard C18 (non-end-capped) | 1.5 - 2.5 | End-capped C18 | 1.0 - 1.5 | End-capping chemically modifies residual silanol groups, reducing their ability to interact with polar analytes. |
| Mobile Phase Additive | No additive | > 1.8 | 0.4% Acetic Acid | 1.0 - 1.4 | The acid protonates residual silanols, minimizing secondary interactions and improving peak shape.[4] |
| Column Temperature | 25 °C | 1.3 - 1.6 | 40 °C | 1.1 - 1.4 | Increased temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper, more symmetrical peaks. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH on this compound Peak Asymmetry
Objective: To demonstrate the impact of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Acetic Acid)
-
Methanol (for sample dissolution)
Procedure:
-
Prepare Mobile Phase A (pH ~7): Use HPLC-grade water.
-
Prepare Mobile Phase B (pH ~3): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for a 0.1% solution).
-
Prepare Mobile Phase C: Use HPLC-grade acetonitrile.
-
Prepare this compound Stock Solution: Dissolve an appropriate amount of this compound standard in methanol to obtain a concentration of 1 mg/mL. Dilute with a 50:50 mixture of methanol and water to a final concentration of 50 µg/mL.
-
Chromatographic Conditions (Run 1 - Neutral pH):
-
Mobile Phase: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase C.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 367 nm.
-
Run Time: 15 minutes.
-
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Chromatographic Conditions (Run 2 - Acidic pH):
-
Flush the system and column thoroughly with the new mobile phase.
-
Mobile Phase: 50:50 (v/v) mixture of Mobile Phase B and Mobile Phase C.
-
Maintain all other conditions as in Run 1.
-
-
Equilibrate the column with the acidic mobile phase for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Compare the peak shapes and asymmetry factors from the two runs.
Protocol 2: Investigating the Impact of Column Type on Peak Tailing
Objective: To compare the performance of a standard (non-end-capped) C18 column versus an end-capped C18 column for the analysis of this compound.
Materials:
-
HPLC system with UV detector
-
Standard C18 column (if available)
-
End-capped C18 column (e.g., from a modern manufacturer)
-
This compound standard and solutions prepared as in Protocol 1.
-
Acidified mobile phase from Protocol 1 (Mobile Phase B and C).
Procedure:
-
Install the standard C18 column.
-
Set up the chromatographic conditions as in Run 2 of Protocol 1 (acidic mobile phase).
-
Equilibrate the column for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Replace the standard C18 column with the end-capped C18 column.
-
Equilibrate the new column with the same mobile phase for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Compare the results to assess the improvement in peak shape with the end-capped column.
Signaling Pathways and Logical Relationships
The interaction between this compound and the stationary phase leading to peak tailing can be visualized as a chemical interaction pathway.
Caption: Chemical interactions causing this compound peak tailing in HPLC.
References
Technical Support Center: Optimizing Heveaflavone Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of heveaflavone in in vivo experiments. Due to the limited availability of direct in vivo data for this compound, this guide incorporates and extrapolates from studies on a biflavonoid-rich extract from Selaginella doederleinii (SD-BFRE), which contains this compound, and the structurally related biflavonoid, amentoflavone.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage range for this compound in mice for anticancer studies?
A1: Based on in vivo studies with a biflavonoid-rich extract from Selaginella doederleinii (SD-BFRE) in a throat carcinoma xenograft model, a starting oral dosage range of 25-100 mg/kg/day is recommended.[1][2][3] It is crucial to perform a dose-response study to determine the optimal dosage for your specific cancer model and experimental conditions.
Q2: What is the most common administration route for this compound and related biflavonoids in animal studies?
A2: The most frequently reported route of administration in preclinical studies is oral gavage (p.o.) .[4][5] This method is convenient and clinically relevant for many applications.
Q3: What is the known oral bioavailability of this compound?
Q4: Are there any known toxicity concerns with this compound?
A4: While specific acute and chronic toxicity studies for this compound are limited, flavonoids are generally considered to have low toxicity.[10] In a study with a biflavonoid-rich extract from Selaginella doederleinii, no significant cytotoxicity was observed in normal cells.[2] However, it is always recommended to conduct preliminary toxicity studies with your specific animal model.
Q5: Which signaling pathways are potentially modulated by this compound?
A5: Studies on biflavonoid-rich extracts from Selaginella doederleinii and related flavonoids suggest modulation of key cancer-related signaling pathways, including the PI3K/Akt/Bad and IKKβ/NF-κB/COX-2 pathways .[1][2][3] These pathways are involved in cell proliferation, apoptosis, and inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no efficacy at the initial dose | - Insufficient dosage due to low bioavailability.- Inappropriate administration route.- Rapid metabolism of the compound. | - Perform a dose-escalation study to find the optimal therapeutic window.- Consider alternative administration routes such as intraperitoneal (i.p.) injection, though this may alter the pharmacokinetic profile.- Investigate the use of bioavailability enhancers, although specific enhancers for this compound have not been documented. |
| High variability in animal response | - Inconsistent gavage technique.- Differences in food intake affecting absorption.- Genetic variability within the animal colony. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Standardize feeding schedules, as the presence of food can affect the absorption of flavonoids.- Use a sufficient number of animals per group to account for biological variability. |
| Unexpected adverse effects (e.g., weight loss, lethargy) | - Potential toxicity at the administered dose.- Stress from handling and administration. | - Immediately reduce the dosage or temporarily halt the experiment.- Conduct a preliminary toxicity study with a wider dose range.- Refine handling and administration procedures to minimize animal stress. |
| Difficulty dissolving this compound for administration | - Poor solubility of this compound in aqueous solutions. | - Prepare a suspension in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) or Tween 80. Sonication may aid in achieving a uniform suspension. Always ensure the vehicle is non-toxic and appropriate for your animal model. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Selaginella doederleinii Biflavonoid-Rich Extract (SD-BFRE) and Amentoflavone
| Compound | Animal Model | Cancer/Disease Model | Doses | Administration Route | Reference |
| SD-BFRE | Nude Mice | Throat Carcinoma (Hep-2 Xenograft) | 25, 50, 100 mg/kg | Oral | [1][2][3] |
| Amentoflavone | Rats | Myocardial Ischemia-Reperfusion | 25, 50, 100 mg/kg/day | Oral Gavage | [4] |
| Amentoflavone | Rats | Cerebral Ischemia/Reperfusion | 20, 40 mg/kg | Oral | [5] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study of a Biflavonoid-Rich Extract from Selaginella doederleinii (SD-BFRE) in a Throat Carcinoma Xenograft Model
This protocol is adapted from studies on the anticancer effects of SD-BFRE.[1][2][3]
1. Animal Model:
-
Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.
2. Cell Culture and Tumor Implantation:
-
Human throat carcinoma Hep-2 cells are cultured in appropriate media.
-
Subcutaneously inject 1 x 10^6 Hep-2 cells in 100 µL of PBS into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
3. Dosing and Administration:
-
Randomly divide mice into treatment and control groups.
-
Prepare SD-BFRE in a suitable vehicle (e.g., 0.5% CMC-Na solution).
-
Administer SD-BFRE orally via gavage daily at doses of 25, 50, and 100 mg/kg.
-
The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Tumor volume can be calculated using the formula: (length × width²)/2.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Experimental workflow for an in vivo anticancer study.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-biflavonoid-rich-extract-from-selaginella-doederleinii-hieron-against-throat-carcinoma-via-akt-bad-and-ikk-nf-b-cox-2-pathways - Ask this paper | Bohrium [bohrium.com]
- 3. A Biflavonoid-Rich Extract from Selaginella doederleinii Hieron. against Throat Carcinoma via Akt/Bad and IKKβ/NF-κB/COX-2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of Amentoflavone by suppression of apoptosis and inflammation on an in vitro and vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetic Evaluation of β-Lapachone: Characteristics of Oral Bioavailability and First-Pass Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 8. [PDF] Oral Bioavailability and Disposition of Phytochemicals | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models - PMC [pmc.ncbi.nlm.nih.gov]
Heveaflavone interference in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning potential interference from heveaflavone in biochemical assays. As a biflavonoid, this compound's structure suggests a potential for Pan-Assay Interference Compounds (PAINS)-like behavior, which can lead to misleading results. This guide offers insights into identifying and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about it in my assays?
This compound is a type of biflavonoid with reported anticancer and antioxidant properties.[1][] Like other flavonoids, its polyphenolic structure can lead to non-specific interactions in biochemical assays, potentially causing false-positive or false-negative results.[3][4]
Q2: What are the primary mechanisms by which this compound might interfere with my experiments?
Based on the behavior of structurally similar flavonoids, this compound may interfere with assays through several mechanisms:
-
Redox Activity: The presence of multiple hydroxyl groups makes flavonoids susceptible to redox reactions. They can reduce components of assay reagents, such as the Cu²⁺ in the Bicinchoninic acid (BCA) and Lowry protein assays, leading to an overestimation of protein concentration.[3][4]
-
Enzyme Inhibition/Activation: Flavonoids can directly interact with enzymes, either inhibiting or activating them non-specifically. For instance, they are known to interfere with peroxidase-based assays.[5][6]
-
Fluorescence Interference: Many flavonoids exhibit intrinsic fluorescence or can quench the fluorescence of other molecules, leading to false signals in fluorescence-based assays.[7][8]
-
Compound Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[9]
-
Protein Binding: Flavonoids can bind non-specifically to proteins, which can affect the outcome of assays measuring protein-protein or protein-ligand interactions.
Q3: Which types of assays are most susceptible to interference by this compound?
Given its flavonoid structure, this compound is most likely to interfere with the following types of assays:
-
Colorimetric Protein Assays: Particularly those based on copper reduction, such as the BCA and Lowry assays.[3][4]
-
Enzyme Assays: Especially those that are redox-sensitive or use a peroxidase-based detection method.[5][6]
-
Fluorescence and Luminescence-Based Assays: Due to potential intrinsic fluorescence or quenching properties.
-
High-Throughput Screens (HTS): The high-throughput nature of these screens makes them particularly vulnerable to false positives from PAINS-like compounds.
Q4: How can I determine if this compound is interfering with my assay?
Several troubleshooting steps can help identify assay interference:
-
Run control experiments: Include controls with this compound in the absence of the biological target (e.g., enzyme or cells) to check for direct effects on the assay reagents or signal.
-
Perform orthogonal assays: Confirm your findings using a different assay method that relies on a distinct detection principle.
-
Analyze the dose-response curve: Non-specific activity often results in steep or incomplete dose-response curves.
-
Conduct a detergent test: If aggregation is suspected, re-running the assay with a non-ionic detergent like Triton X-100 can disrupt aggregates and reduce non-specific inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or unexpectedly high protein concentrations in the presence of this compound.
-
Possible Cause: Interference with colorimetric protein assays (BCA, Lowry). Flavonoids can reduce Cu²⁺ to Cu¹⁺, mimicking the reaction of proteins.[3]
-
Troubleshooting Steps:
-
Use an alternative protein assay: Switch to a dye-binding method like the Bradford assay, which is less susceptible to reducing agents. However, be aware that some flavonoids can also interfere with this assay.
-
Precipitate proteins: Use a method like acetone precipitation to separate the protein from the interfering flavonoid before quantification.[3][4]
-
Blank Correction: Prepare a blank for each concentration of this compound to subtract its contribution to the signal.
-
Problem 2: Apparent inhibition of a peroxidase-based enzyme assay.
-
Possible Cause: Direct interference with the peroxidase enzyme by this compound.[5][6]
-
Troubleshooting Steps:
-
Counter-screen: Test this compound's activity directly against the peroxidase enzyme used in the assay.
-
Use a non-enzymatic detection method: If possible, switch to a detection method that does not rely on a secondary enzyme (e.g., direct measurement of a chromogenic or fluorogenic substrate).
-
Problem 3: this compound shows activity in a fluorescence-based assay.
-
Possible Cause: Intrinsic fluorescence of this compound or quenching of the fluorescent probe.[7]
-
Troubleshooting Steps:
-
Measure this compound's fluorescence spectrum: Determine the excitation and emission spectra of this compound to see if it overlaps with that of your assay's fluorophore.
-
Pre-read the plate: Measure the fluorescence of the compound in the assay buffer before adding other reagents to assess its background fluorescence.
-
Use a red-shifted fluorophore: Compounds are less likely to interfere with assays that use fluorophores with excitation and emission wavelengths in the red region of the spectrum.
-
Data Presentation
Table 1: Potential Interference of this compound in Common Biochemical Assays (Based on Flavonoid Class Properties)
| Assay Type | Potential Mechanism of Interference | Expected Outcome | Mitigation Strategy |
| BCA/Lowry Protein Assay | Reduction of Cu²⁺ to Cu¹⁺ by the flavonoid's hydroxyl groups.[3][4] | False positive (overestimation of protein concentration). | Use Bradford assay, protein precipitation, or proper blanking.[3][4] |
| Peroxidase-Based Assays | Direct interaction with and inhibition of the peroxidase enzyme.[5][6] | False positive (apparent inhibition of the primary enzyme). | Counter-screen against peroxidase; use a non-enzymatic detection method. |
| Fluorescence-Based Assays | Intrinsic fluorescence or quenching of the fluorescent signal.[7] | False positive or false negative. | Measure compound's fluorescence spectrum; use red-shifted dyes. |
| Luciferase Reporter Assays | Direct inhibition of the luciferase enzyme. | False positive (apparent pathway inhibition). | Counter-screen with purified luciferase. |
| Cell Viability Assays (e.g., MTT) | Reduction of the tetrazolium dye by the flavonoid.[10] | False positive (apparent increase in cell viability). | Use a non-redox-based viability assay (e.g., CellTiter-Glo, trypan blue).[10] |
Table 2: Reported Anti-Proliferative Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| PC-9 | 6.74 ± 2.1 |
| CNE2 | 15.8 ± 2.9 |
| HL60 | 46.0 ± 4.6 |
| A549 | >50 |
| K562 | >50 |
Data from Li S, et al. Phytochem Anal. 2014.[1]
Experimental Protocols
Protocol 1: Counter-Screen for Luciferase Inhibition
Objective: To determine if this compound directly inhibits firefly luciferase, a common reporter in cell-based assays.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., PBS)
-
This compound stock solution
-
384-well white, opaque plates
-
Luminometer
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted this compound and controls (vehicle and a known luciferase inhibitor) to the wells of the 384-well plate.
-
Add the purified luciferase enzyme to all wells and incubate for 15-30 minutes at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate containing ATP.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Detergent Test for Compound Aggregation
Objective: To assess if the observed activity of this compound is due to the formation of aggregates.
Materials:
-
Primary assay components (enzyme, substrate, etc.)
-
This compound stock solution
-
Non-ionic detergent (e.g., 0.01% Triton X-100)
-
Assay buffer
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Run the primary assay in parallel using both sets of compound dilutions.
-
Compare the dose-response curves. A significant rightward shift in the IC₅₀ in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence behavior of (selected) flavonols: a combined experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Heveaflavone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of high-purity Heveaflavone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction from the plant material.2. Degradation of this compound during extraction or purification.3. Inefficient fractionation and loss of compound in side fractions.4. Suboptimal mobile phase in chromatography leading to poor elution. | 1. Optimize extraction parameters (solvent, temperature, time). Consider using a sequence of solvents with increasing polarity.2. Avoid high temperatures and exposure to strong acids or bases. Work quickly and in a controlled environment.3. Carefully monitor fractions using TLC or analytical HPLC to avoid discarding fractions containing this compound.4. Perform small-scale trials to optimize the mobile phase for column chromatography or the gradient for HPLC. |
| Poor Resolution in Column Chromatography | 1. Inappropriate stationary phase (e.g., silica gel, polyamide).2. Incorrect mobile phase composition.3. Overloading the column with crude extract.4. Column packing issues (channeling, cracks).5. Co-elution with structurally similar biflavonoids. | 1. Test different stationary phases. Polyamide can be effective for separating flavonoids due to hydrogen bonding interactions. Sephadex LH-20 is useful for size-exclusion chromatography.2. Systematically vary the solvent polarity. A gradient elution is often more effective than isocratic elution for complex mixtures.3. As a rule of thumb, the amount of crude extract should be 1-5% of the stationary phase weight.4. Ensure the column is packed uniformly. Wet packing is generally preferred to minimize air bubbles and channeling.5. Employ multi-step purification, combining different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC). |
| Peak Tailing in HPLC | 1. Interaction of phenolic hydroxyl groups with residual silanols on the C18 column.2. Overloading the preparative column.3. Inappropriate mobile phase pH. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyls.2. Reduce the injection volume or the concentration of the sample.3. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. |
| This compound Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation.2. Suboptimal solvent system for crystallization.3. Supersaturation not achieved or too high, leading to oiling out. | 1. Further purify the this compound fraction using preparative HPLC or another chromatographic step.2. Screen a variety of solvent systems (e.g., methanol, ethanol, acetone, and their mixtures with water).3. Use techniques like slow evaporation, vapor diffusion, or cooling crystallization to carefully control the rate of supersaturation. |
| Compound Appears Stuck on the Column | 1. The compound may have decomposed on the silica gel.2. The elution solvent is not polar enough to move the compound.3. The compound has very low solubility in the mobile phase. | 1. Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.2. Gradually increase the polarity of the mobile phase.3. Try a different solvent system in which this compound is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for obtaining a this compound-rich crude extract?
A1: A common approach is to start with a less polar solvent like dichloromethane to extract less polar biflavonoids, including this compound, followed by extraction with a more polar solvent like ethyl acetate or ethanol to isolate other flavonoids. One study successfully isolated this compound from a dichloromethane extract of Selaginella doederleinii.
Q2: Which column chromatography technique is most suitable for the initial purification of this compound?
A2: Both silica gel and polyamide column chromatography are frequently used for the initial purification of flavonoids. Polyamide chromatography can be particularly effective due to the hydrogen bonding interactions between the polyamide support and the phenolic hydroxyl groups of flavonoids, which can help separate them from other classes of compounds.
Q3: What are the typical mobile phases for purifying this compound on a silica gel column?
A3: For silica gel column chromatography of biflavonoids, a gradient elution with a mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol) is typically used. The exact ratio will depend on the specific impurities in your extract and should be optimized using Thin Layer Chromatography (TLC) first.
Q4: Can I use Sephadex LH-20 for this compound purification?
A4: Yes, Sephadex LH-20 is a versatile stationary phase for flavonoid purification. It primarily separates compounds based on their molecular size, but partition and adsorption effects also play a role. Elution is typically performed with methanol or ethanol. It is often used as a final polishing step to remove small impurities or separate closely related flavonoids.
Q5: What purity can I expect to achieve with different purification methods?
A5: The achievable purity depends on the complexity of the initial extract and the combination of methods used. High-Speed Counter-Current Chromatography (HSCCC) has been reported to yield this compound with a purity of 93.5%. A multi-step approach involving column chromatography followed by preparative HPLC can often achieve purities exceeding 98%.
Q6: Are there any specific considerations for handling this compound during purification?
A6: Like many flavonoids, this compound can be susceptible to degradation by heat, light, and extreme pH. It is advisable to work at room temperature whenever possible, protect solutions from direct light, and use neutral or slightly acidic conditions.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data for different methods used in the purification of biflavonoids, including this compound.
| Purification Method | Stationary Phase | Typical Purity Achieved | Reported Yield | Key Advantages | Key Disadvantages |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | 93.5% for this compound | 6.3 mg from 200 mg of dichloromethane extract | No irreversible adsorption, high sample loading capacity. | Requires specialized equipment, solvent system selection can be complex. |
| Column Chromatography | Silica Gel | 70-90% (can be higher with optimization) | Variable, depends on sample complexity and loading. | Low cost, readily available, good for initial cleanup. | Potential for irreversible adsorption and compound degradation, lower resolution for complex mixtures. |
| Column Chromatography | Polyamide | 80-95% | Variable | Excellent for separating flavonoids from other phenolics and non-polar compounds. | Can have strong adsorption, requiring more polar solvents for elution. |
| Column Chromatography | Sephadex LH-20 | >95% (often used for final polishing) | Variable, typically used on partially purified fractions. | Good for separating compounds by size and removing small impurities. | Lower loading capacity compared to silica or polyamide. |
| Preparative HPLC | Reversed-Phase (C18) | >98% | High recovery of the purified compound. | High resolution and efficiency, excellent for final purification. | High cost, lower sample throughput, requires method development. |
Experimental Protocols
Extraction of Crude this compound
This protocol describes a general procedure for obtaining a this compound-rich extract from Selaginella doederleinii.
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Plant Material Preparation: Air-dry the whole plant of Selaginella doederleinii and grind it into a coarse powder.
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Solvent Extraction:
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Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.
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Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
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Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, dichloromethane, and ethyl acetate.
-
Collect the dichloromethane fraction, as it is reported to be rich in this compound.
-
Evaporate the dichloromethane to dryness to obtain the crude dichloromethane extract.
-
Purification by Polyamide Column Chromatography
-
Column Preparation:
-
Swell the polyamide resin in the initial mobile phase (e.g., 100% water or a low-percentage ethanol-water mixture).
-
Pack a glass column with the swollen polyamide resin to the desired bed height.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude dichloromethane extract in a small amount of the initial mobile phase.
-
Load the sample solution onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., water).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethanol or methanol in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).
-
-
Fraction Collection and Analysis:
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Collect fractions of a suitable volume.
-
Monitor the fractions by TLC or analytical HPLC to identify those containing this compound.
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Combine the pure fractions and evaporate the solvent.
-
Purification by Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the desired mobile phase (typically methanol or ethanol) for at least 3 hours.
-
Pack a column with the swollen resin and equilibrate with the mobile phase.
-
-
Sample Loading:
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Dissolve the partially purified this compound fraction in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Elute the column with the mobile phase (e.g., 100% methanol) at a low flow rate to ensure good separation.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and monitor them by TLC or analytical HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Final Purification by Preparative HPLC
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Method Development:
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Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from remaining impurities. A common mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
-
Scale-Up:
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Scale up the analytical method to a preparative C18 column, adjusting the flow rate and injection volume accordingly.
-
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Purification:
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Dissolve the this compound-rich fraction in the mobile phase.
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Inject the sample onto the preparative HPLC system.
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Collect the peak corresponding to this compound.
-
-
Post-Purification:
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Evaporate the solvent from the collected fraction to obtain high-purity this compound.
-
Confirm the purity using analytical HPLC.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of high-purity this compound.
Technical Support Center: Heveaflavone Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of heveaflavone degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the first step in identifying this compound degradation products?
A1: The initial and critical step is to perform forced degradation studies. This involves subjecting this compound to various stress conditions to generate its degradation products in a controlled manner. These studies help to understand the intrinsic stability of the molecule and provide the necessary samples for developing a stability-indicating analytical method.
Q2: What are the typical stress conditions used in forced degradation studies for flavonoids like this compound?
A2: Based on ICH guidelines and common practices for flavonoids, the following stress conditions are recommended:
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Thermal Degradation: Heating the sample solution (e.g., at 60-70°C)[1][2][3]
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Photodegradation: Exposing the sample to light (UV and/or visible)
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is commonly used for separation and preliminary detection.[2][4] For structural elucidation and definitive identification of degradation products, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools.[5][6][7] Techniques like LC-MS, LC-MS/MS, and high-resolution mass spectrometry (HRMS) are particularly valuable.[5][8][9]
Q4: How can I be sure that the peaks I see in my chromatogram are degradation products and not artifacts?
A4: A proper experimental design should include control samples. These are samples of this compound that have not been subjected to stress conditions, as well as blank samples containing only the solvent or vehicle used in the degradation study. By comparing the chromatograms of the stressed samples with those of the control and blank samples, you can distinguish genuine degradation products from any impurities present in the original sample or artifacts from the experimental conditions.
Troubleshooting Guides
Problem 1: I don't observe any degradation of this compound under my stress conditions.
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Question: Are the stress conditions stringent enough?
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Answer: Flavonoids can be relatively stable. You may need to increase the concentration of the acid/base, the temperature, or the duration of exposure. For example, if 0.1 M HCl at room temperature for 24 hours shows no degradation, consider increasing the temperature to 60-80°C.
-
-
Question: Is my analytical method sensitive enough to detect low levels of degradation products?
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Answer: Ensure your HPLC method has a low limit of detection (LOD) and limit of quantification (LOQ). You might need to optimize the detection wavelength or use a more sensitive detector like a mass spectrometer.
-
-
Question: Is this compound stable under these specific conditions?
Problem 2: My chromatogram shows too many peaks, and I can't resolve them.
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Question: Is your HPLC method optimized for separating the degradation products?
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Answer: Method development is key. Experiment with different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases), flow rates, and column types (e.g., C18, C8). A gradient elution is often necessary to resolve compounds with a wide range of polarities.
-
-
Question: Could some peaks be secondary degradation products?
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Answer: Yes, prolonged exposure to stress conditions can lead to the formation of secondary and tertiary degradation products. Analyze samples at different time points during the forced degradation study to observe the formation and disappearance of peaks over time, which can help in identifying primary degradation products.
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Problem 3: I am having difficulty identifying the structure of a degradation product from its mass spectrometry data.
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Question: Do you have high-resolution mass spectrometry (HRMS) data?
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Answer: HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of the degradation product. This information significantly narrows down the possible chemical formulas.
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-
Question: Have you performed MS/MS fragmentation studies?
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Answer: Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule.[7] By analyzing the fragments, you can piece together the structure of the parent ion. Comparing the fragmentation pattern of the degradation product with that of the parent this compound can reveal structural modifications.
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Question: Have you considered common degradation pathways for flavonoids?
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Answer: Flavonoids often undergo hydrolysis of glycosidic bonds (if present), cleavage of the C-ring, and oxidation of hydroxyl groups. Understanding these potential pathways can help in proposing likely structures for the observed masses.
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Experimental Protocols
Protocol 1: Forced Degradation of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Dilute an aliquot of the stock solution with the initial solvent and heat it at 60°C for 48 hours.
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Photodegradation: Expose a diluted solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
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Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration for HPLC analysis.
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Control Samples: Prepare control samples by diluting the stock solution with the solvent and subjecting them to the same conditions without the stressor (e.g., water instead of acid).
Protocol 2: HPLC-PDA Method for Separation of Degradation Products
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Instrument: High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
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0-5 min: 10% B
-
5-30 min: 10% to 90% B
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30-35 min: 90% B
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35-40 min: 90% to 10% B
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40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) and record the full UV spectrum for each peak to assess peak purity.
Protocol 3: LC-MS/MS for Structural Elucidation
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Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
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Chromatographic Conditions: Use the same HPLC method as described in Protocol 2 or a compatible method with volatile mobile phases (e.g., formic acid or ammonium acetate instead of non-volatile buffers).
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Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analysis:
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Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.
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Product Ion Scan (MS/MS): Select the precursor ions of interest (from the full scan) and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
-
Data Analysis: Analyze the mass spectra to determine the elemental composition (with HRMS) and propose structures based on the fragmentation patterns.
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | DP1 (15.3 min) |
| 0.1 M NaOH, 60°C, 24h | 45.7 | 4 | DP3 (12.1 min) |
| 3% H₂O₂, RT, 24h | 70.1 | 3 | DP5 (18.9 min) |
| Heat, 60°C, 48h | 92.5 | 1 | DP1 (15.3 min) |
| UV Light, 24h | 78.9 | 2 | DP6 (20.5 min) |
Table 2: Mass Spectrometry Data for this compound and its Major Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Key MS/MS Fragments (m/z) |
| This compound | 25.4 | 539.1234 | C₃₀H₁₈O₁₀ | 419, 391, 285 |
| DP1 | 15.3 | 557.1340 | C₃₀H₂₀O₁₁ | 437, 409, 285 |
| DP3 | 12.1 | 433.0765 | C₂₂H₁₂O₉ | 313, 285, 153 |
| DP5 | 18.9 | 555.1183 | C₃₀H₁₈O₁₁ | 537, 419, 391 |
| DP6 | 20.5 | 537.1077 | C₃₀H₁₆O₁₀ | 519, 419, 285 |
Visualizations
Caption: Experimental workflow for this compound degradation product identification.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Heveaflavone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Heveaflavone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a naturally occurring biflavonoid, specifically a tri-O-methylated derivative of amentoflavone. It is recognized for its potential anticancer and antioxidant properties.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. With flavonoids like this compound, which can interact with a broad range of cellular proteins, off-target effects can lead to misinterpretation of experimental data, unexpected cytotoxicity, and the modulation of unintended signaling pathways.
Q3: Since specific off-target data for this compound is limited, what can be inferred from similar molecules?
Due to the structural similarity, the off-target profile of Amentoflavone, a closely related biflavonoid, can serve as a valuable proxy. Amentoflavone has been shown to interact with several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[2][3][4][5] Therefore, it is plausible that this compound may exhibit similar off-target activities.
Q4: What are the initial steps to minimize off-target effects in my experiments?
The initial and most critical step is to perform a dose-response curve to determine the optimal concentration of this compound. This helps to identify a concentration that maximizes the on-target effect while minimizing off-target responses and general cytotoxicity. It is also crucial to include appropriate vehicle controls (e.g., DMSO) in all experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound, potentially due to off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cytotoxicity | Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt). | 1. Perform a detailed cytotoxicity assay (e.g., MTT assay) to determine the IC50 value. 2. Lower the concentration of this compound to a non-toxic range. 3. Analyze the phosphorylation status of key survival proteins like Akt via Western blot. |
| Altered Cell Morphology | Interference with cytoskeletal components or adhesion signaling. | 1. Use microscopy to document morphological changes. 2. Test a range of this compound concentrations. 3. Consider using an inactive structural analog of this compound as a negative control. |
| Inconsistent Phenotypic Response | Modulation of multiple signaling pathways (e.g., MAPK, NF-κB). | 1. Validate the on-target effect using a secondary method (e.g., siRNA knockdown of the intended target). 2. Profile the activity of key signaling pathways (PI3K/Akt, MAPK, NF-κB) at the effective concentration of this compound. |
| Discrepancy between Biochemical and Cellular Assays | Poor cell permeability, rapid metabolism, or engagement of intracellular off-targets. | 1. Assess the cell permeability of this compound. 2. Perform a time-course experiment to determine the stability of the compound in your cell culture system. 3. Employ a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 Value |
| Amentoflavone | MTT Assay (Cell Viability) | A549 (Lung Cancer) | 32.03 ± 1.51 µM[2] |
| Amentoflavone | Aβ40 Aggregation Inhibition | - | ~5 µM[6] |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Materials:
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This compound
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Cells in culture
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare a serial dilution of this compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Kinase Inhibitor Profiling (General Protocol)
Objective: To assess the selectivity of this compound against a panel of kinases.
Materials:
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This compound
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Kinase panel (commercially available kits)
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ATP
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Substrates for each kinase
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Assay buffer
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Detection reagents (e.g., ADP-Glo™ Kinase Assay System)
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Plate reader
Procedure:
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Prepare a solution of this compound at a concentration suitable for screening (e.g., 10 µM).
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In a multi-well plate, add the kinase, its specific substrate, and ATP in the assay buffer.
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Add this compound or a vehicle control to the appropriate wells.
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Incubate the plate at the recommended temperature and time for the kinase reaction.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for this compound relative to the vehicle control.
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the activation of key signaling proteins (e.g., Akt, ERK, p65).
Materials:
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This compound-treated and control cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse cells and determine protein concentration.
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Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
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Transfer the proteins to a membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. scienceopen.com [scienceopen.com]
- 2. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amentoflavone Inhibits Metastatic Potential Through Suppression of ERK/NF-κB Activation in Osteosarcoma U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring biflavonoids with amyloid β aggregation inhibitory activity for development of anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Heveaflavone Synthesis
Welcome to the technical support center for the synthesis of Heveaflavone and related biflavonoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound, a type of biflavonoid, presents several significant challenges that are common in the production of complex molecules.[1][2] Key difficulties include:
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Low Yields: Many synthetic routes to biflavonoids, such as oxidative coupling and Suzuki-Miyaura cross-coupling, often result in low overall yields, which become more problematic at a larger scale.[1]
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Protecting Group Manipulation: The multiple hydroxyl groups on the flavonoid monomers require a careful strategy of protection and deprotection, adding steps and complexity to the synthesis, which can impact overall yield and scalability.[2][3]
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Regioselectivity: Controlling the specific connection point between the two flavonoid units to form the desired biflavonoid isomer is a major hurdle. Side reactions can lead to a mixture of isomers, complicating purification.
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Purification: The separation of this compound from starting materials, reagents, and structurally similar side-products is often challenging and may require advanced chromatographic techniques.[4][5]
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Reaction Conditions: Conditions that work well on a small laboratory scale may not be directly transferable to a larger scale due to issues with heat transfer, mixing, and reaction kinetics.[1]
Q2: Which synthetic strategies are most promising for the large-scale synthesis of this compound?
A2: Two primary strategies show promise for the synthesis of biflavonoids like this compound, though each has its own set of challenges for scaling up:
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Oxidative Coupling: This method mimics the proposed biosynthetic pathway and can be a more direct route.[6][7] However, controlling the regioselectivity of the coupling reaction can be difficult, often leading to a mixture of products.[6]
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction offers better control over the linkage between the two flavonoid units, potentially leading to higher regioselectivity.[1][8][9] However, it requires the preparation of halogenated and boronic acid-functionalized flavonoid monomers, adding to the number of synthetic steps.[1][9]
Q3: What are the critical parameters to consider when optimizing the reaction conditions for biflavonoid synthesis?
A3: Optimizing reaction conditions is crucial for improving yield and purity, especially during scale-up.[10][11] Key parameters to consider include:
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Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
-
Temperature: Elevated temperatures can increase reaction rates but may also lead to degradation of the product or increased side reactions.[10]
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Catalyst and Ligand (for cross-coupling reactions): The choice and loading of the catalyst and ligand are critical for achieving high conversion and selectivity in Suzuki-Miyaura coupling.
-
Base: The type and amount of base used can influence the reactivity of the starting materials and the outcome of the reaction.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation while minimizing decomposition.
Troubleshooting Guides
Low Yield in Oxidative Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient oxidant | Increase the stoichiometry of the oxidizing agent. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product degradation. | |
| Inappropriate pH | Adjust the pH of the reaction medium; weakly alkaline conditions are often favorable for oxidative coupling of flavonoids.[6][7] | |
| Formation of multiple products | Lack of regioselectivity | Experiment with different solvents to influence the selectivity. |
| Consider using a directing group on one of the flavonoid monomers to favor a specific coupling position. | ||
| Over-oxidation | Reduce the amount of oxidant or the reaction time. | |
| Product degradation | Harsh reaction conditions | Use milder oxidizing agents. |
| Decrease the reaction temperature. |
Inefficient Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low product formation | Inactive catalyst | Ensure the palladium catalyst is not deactivated; use fresh catalyst and degassed solvents. |
| Inappropriate base | Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal one for your specific substrates. | |
| Poor solubility of reactants | Use a co-solvent system to improve the solubility of the flavonoid monomers. | |
| Homocoupling of starting materials | Incorrect stoichiometry | Carefully control the stoichiometry of the boronic acid and halide components. |
| Add the boronic acid slowly to the reaction mixture. | ||
| Dehalogenation of the halide partner | Presence of reducing agents | Ensure all reagents and solvents are free from impurities that could act as reducing agents. |
| Low yield after deprotection | Harsh deprotection conditions | Screen different deprotection methods to find one that is selective for the protecting groups used without affecting the biflavonoid core. |
| Product instability | Purify the protected biflavonoid before the final deprotection step. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product with impurities | Similar polarity of compounds | Employ high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[4][5] |
| Use a different stationary phase or solvent system for chromatography. | ||
| Product loss during purification | Irreversible adsorption on silica gel | Consider using a different stationary phase like polyamide or Sephadex. |
| For HSCCC, optimize the two-phase solvent system to achieve a suitable partition coefficient (K) for the target compound.[4] | ||
| Difficulty in removing residual catalyst | Inefficient workup | Use a scavenger resin to remove the palladium catalyst after the Suzuki-Miyaura reaction. |
| Perform an aqueous wash with a chelating agent (e.g., EDTA) to remove metal impurities. |
Data Presentation
Table 1: Example of this compound Purification from a Natural Source
This table summarizes the purification of this compound from a dichloromethane extract of Selaginella doederleinii using High-Speed Counter-Current Chromatography (HSCCC), providing an example of achievable purity and yield from a complex mixture.[4]
| Parameter | Value |
| Starting Material | Dichloromethane extract of S. doederleinii |
| Amount of Starting Material | 200 mg |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | n-hexane:ethyl acetate:methanol:water (3:2:3:2, v/v) |
| Amount of this compound Obtained | 6.3 mg |
| Purity of this compound | 93.5% |
Experimental Protocols
Protocol 1: General Procedure for Biflavonoid Synthesis via Oxidative Coupling
This protocol provides a general guideline for the synthesis of biflavonoids through oxidative coupling, which would need to be optimized for this compound specifically.
-
Preparation of Reactants: Dissolve the two flavonoid monomers in a suitable solvent (e.g., a mixture of water and an organic co-solvent) in a round-bottom flask. A weakly alkaline buffer (e.g., pH 8-10) is often used.[6][7]
-
Initiation of Reaction: Add the oxidizing agent (e.g., FeCl3, K3[Fe(CN)6], or air/O2) to the solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Workup: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate) if necessary. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel, polyamide, or Sephadex) or preparative HPLC to isolate the desired biflavonoid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis
This protocol outlines the general steps for a Suzuki-Miyaura cross-coupling reaction to form a biflavonoid.
-
Reactant Preparation: To an oven-dried Schlenk flask, add the halogenated flavonoid, the flavonoid boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification of Protected Biflavonoid: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If protecting groups were used, perform the deprotection step under appropriate conditions.
-
Final Purification: Purify the final deprotected biflavonoid using preparative HPLC or other suitable chromatographic techniques to obtain the pure product.
Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the purification of this compound from a plant extract.[4]
-
Preparation of Two-Phase Solvent System: Prepare the solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:2:3:2. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup: Fill the multilayer coil column of the HSCCC instrument with the stationary phase (upper phase).
-
Sample Loading: Dissolve the crude extract containing this compound in a small volume of the mobile phase and inject it into the instrument.
-
Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm).
-
Fraction Collection: Collect fractions of the eluent at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Heveaflavone's Anti-Cancer Potential: A Comparative Guide for Researchers
A comprehensive analysis of Heveaflavone's pre-clinical anti-cancer efficacy, benchmarked against other flavonoids and standard chemotherapeutic agents. This guide synthesizes available data on tumor growth inhibition, survival outcomes, and mechanistic insights from animal models.
Introduction
This compound, a biflavonoid, has emerged as a compound of interest in oncology research due to its potential anti-tumor properties. This guide provides a comparative analysis of its anti-cancer effects observed in animal models, contextualized with data from other flavonoids and established chemotherapy drugs. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and validation of this compound as a potential therapeutic agent. It is important to note that while direct and extensive animal model data for this compound is limited, this guide draws upon available studies and parallels from closely related biflavonoids to provide a comprehensive overview.
Comparative Efficacy in Animal Models
The anti-tumor activity of this compound and comparator agents has been evaluated in various xenograft and carcinogen-induced animal models. The following tables summarize key quantitative data from these pre-clinical studies, focusing on tumor growth inhibition and survival rates.
Table 1: Comparison of Tumor Growth Inhibition in Xenograft Mouse Models
| Compound/Drug | Cancer Type | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Morelloflavone | Prostate Cancer (PC-3) | SCID Mice | 8 mg/kg/day | Intraperitoneal | ~50% reduction in tumor volume | [1] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude Mice | 5 mg/kg | Intravenous | Significant reduction | [2][3] |
| Doxorubicin + GA | Breast Cancer (MCF-7) | BALB/c Nude Mice | Dox: 2.5 mg/kg, GA: 50 mg/kg | Intravenous | Enhanced antitumor efficacy | [4] |
| Cisplatin | Lung Cancer (NSCLC) | Mouse Model | 3.0 mg/kg | Intraperitoneal | Initial reduction in tumor burden | [5][6] |
| Halofuginone | Colorectal Cancer (HCT116) | Nude Mice | 0.1 mg/kg/day | Intraperitoneal | Significant retardation of tumor growth | [7] |
Note: Data for this compound is represented by the closely related biflavonoid, Morelloflavone, due to the limited availability of specific in vivo studies on this compound.
Table 2: Impact on Survival Rates in Animal Models
| Compound/Drug | Cancer Type | Animal Model | Treatment Protocol | Outcome | Reference |
| HA-DOX Conjugate | Breast Cancer | Nude Mice | Localized injection | 50% survival at 24 weeks vs. 0% for IV DOX at 18 weeks | [3] |
| Cisplatin | Lung Adenocarcinoma | Transgenic Mice | Repeated low-dose regimen | - | [8] |
| Morelloflavone | Prostate Cancer | SCID Mice | 8 mg/kg/day | Not reported | [1] |
Note: Survival data for many preclinical studies are not always the primary endpoint and may not be consistently reported.
Mechanisms of Action: Key Signaling Pathways
This compound and other flavonoids exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the PI3K/Akt, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell growth.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell differentiation, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can modulate this pathway to induce apoptosis in cancer cells.
References
- 1. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 7. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Effects in Lung Adenocarcinoma-bearing Mice, Alone and in Combination with Erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Heveaflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Heveaflavone: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and drug development. This document summarizes the performance characteristics of each method, based on available experimental data for flavonoids and biflavonoids, to aid in the selection of the most suitable technique for specific applications.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the key performance parameters for HPLC-DAD, UPLC-MS/MS, and HPTLC.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Linearity (R²) | >0.995[1][2] | >0.99[3][4][5] | >0.99[6][7][8][9][10] |
| Accuracy (% Recovery) | 97.32% - 106.39%[2] | 90.0% - 109%[11] | 96.67% - 102.92%[6] |
| Precision (% RSD) | <2.27% (Intra-day), <1.65% (Inter-day)[2] | <11.2% (Intra-day), <5.30% (Inter-day)[11] | <2%[7] |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL[1][2] | 0.03 - 0.27 µg/kg[12] | 7.97 - 54.372 ng/band[6][10] |
| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL[1][2] | 0.08 - 0.81 µg/kg[12] | 24.155 - 163.21 ng/band[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the quantification of flavonoids using HPLC-DAD, UPLC-MS/MS, and HPTLC. While these are general procedures, they provide a solid foundation for developing a specific method for this compound.
HPLC-DAD Method
High-Performance Liquid Chromatography with Diode-Array Detection is a widely used technique for the quantification of flavonoids due to its robustness and reliability.
Instrumentation:
-
Waters Alliance HPLC-DAD system with a Waters 1525 Binary HPLC pump and a Waters 2998 Photodiode Array (PDA) detector[1].
-
Agilent Eclipse XD8-C18 column (4.6 × 150 mm, 5 μm)[1].
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in methanol (A) and water (B)[1].
-
Gradient Program: 0–40 min, 35–100% A; 40–45 min, 100% A; 45–52 min, 100–35% A; and 52–60 min, 35% A[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 10 μL[1].
-
Detection Wavelength: 254 nm[1].
-
Column Temperature: 25℃[1].
Sample Preparation:
-
Prepare a stock solution of the this compound standard (e.g., 1000 μg/mL) in HPLC-grade methanol[1].
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 200 μg/mL[1].
-
Dissolve the sample extract in HPLC-grade methanol to a known concentration (e.g., 20 mg/mL)[1].
-
Filter all solutions through a 0.20 μm PTFE syringe filter before injection[1].
UPLC-MS/MS Method
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices.
Instrumentation:
-
Waters ACQUITY UPLC system coupled to a Waters Xevo® TQ-XS tandem quadrupole mass spectrometer with an electrospray ionization (ESI) interface[13].
-
Acquity UPLC® HSS T3 column (1.8 μm × 2.1 × 100 mm) with a pre-column[13].
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.2% formic acid and 5mM ammonium formate in water (A) and methanol (B)[3].
-
Gradient Program: 0–1.0 min, 70→20% A; 1.0–3.0 min, 20% A; 3.0–3.5 min, 20→70% A; and 3.5–5.5 min, 70% A[3].
-
Flow Rate: 0.2 mL/min[3].
-
Injection Volume: 5 μL[3].
-
Column Temperature: 40°C[3].
-
Autosampler Temperature: 4°C[3].
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[13].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[13].
Sample Preparation:
-
Perform a simple protein precipitation of the sample by adding methanol[3].
-
For solid samples, an extraction with a suitable solvent such as acetonitrile/water/formic acid may be necessary[14].
HPTLC Method
High-Performance Thin-Layer Chromatography is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option.
Instrumentation:
-
CAMAG HPTLC system with a Linomat 5 applicator, twin trough chamber, and TLC Scanner 3.
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates[6].
-
Mobile Phase: Toluene:ethyl acetate:formic acid (6:4:0.3, v/v/v)[6].
-
Application: Apply samples as bands of appropriate width.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the plates in fluorescence or absorbance-reflection mode at a suitable wavelength (e.g., 366 nm for some flavonoids)[6].
Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 200 to 1000 ng/band)[6][8].
-
Dissolve the sample extract in methanol to a known concentration.
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for this compound analytical methods.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. dovepress.com [dovepress.com]
- 4. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 8. A developed high-performance thin-layer chromatography method for the determination of baicalin in Oroxylum indicum L. and its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. akjournals.com [akjournals.com]
- 11. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS [mdpi.com]
- 13. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans [mdpi.com]
- 14. mdpi.com [mdpi.com]
Heveaflavone: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Mechanisms
A deep dive into the molecular mechanisms of Heveaflavone, a naturally occurring biflavonoid, reveals its potential as a multi-targeted therapeutic agent. This guide provides a comparative analysis of this compound's mechanism of action against established inhibitors in key cellular pathways implicated in cancer and inflammation.
This compound, a biflavonoid found in plants of the Hevea genus, has demonstrated promising anti-proliferative and anti-inflammatory properties. Its mechanism of action, like many flavonoids, appears to involve the modulation of multiple signaling pathways. This guide will objectively compare the reported activities of this compound with those of well-characterized inhibitors of the NF-κB and MAPK signaling cascades, as well as inhibitors of tubulin polymerization, providing researchers and drug development professionals with a comprehensive overview of its therapeutic potential.
Anti-Proliferative Activity: A Head-to-Head Comparison
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound's anti-proliferative activity are presented below, alongside those of known inhibitors targeting pathways often dysregulated in cancer.
| Compound | Target/Pathway | Cell Line | IC50 | Reference |
| This compound | Multiple | PC-9 (Lung Cancer) | 6.74 ± 2.1 µg/mL | [1] |
| CNE2 (Nasopharyngeal Carcinoma) | 15.8 ± 2.9 µg/mL | [1] | ||
| HL60 (Leukemia) | 46.0 ± 4.6 µg/mL | [1] | ||
| A549 (Lung Cancer) | >50 µg/mL | [1] | ||
| K562 (Chronic Myelogenous Leukemia) | >50 µg/mL | [1] | ||
| Colchicine | Tubulin Polymerization | Various | ~0.79 µM - 10.6 µM | [2][3] |
| BAY 11-7082 | IKK (NF-κB Pathway) | Various | ~10 µM (for IκBα phosphorylation) | [4][5] |
| U0126 | MEK1/2 (MAPK Pathway) | Cell-free assays | MEK1: 72 nM, MEK2: 58 nM | [6][7] |
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-cancer and anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with crucial signaling cascades. While direct enzymatic inhibition data for this compound on specific kinases is not yet widely available, its observed biological effects suggest modulation of the NF-κB and MAPK pathways, common targets for this class of compounds.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. This compound's anti-inflammatory properties, such as the reduction of pro-inflammatory cytokines, suggest a potential inhibitory role in this pathway. A known inhibitor of this pathway is BAY 11-7082, which irreversibly inhibits the phosphorylation of IκBα, a key step in NF-κB activation.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound compared to BAY 11-7082.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The ERK1/2 branch of this pathway is frequently overactive in cancer. U0126 is a highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2. The ability of flavonoids to modulate this pathway suggests a potential mechanism for this compound's anti-proliferative effects.
Figure 2: Proposed inhibition of the MAPK/ERK pathway by this compound compared to U0126.
Tubulin Polymerization
Microtubules are essential for cell division, and their disruption is a proven anti-cancer strategy. Colchicine is a well-known inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis. Some flavonoids have been reported to interact with tubulin, suggesting a similar mechanism may contribute to this compound's anti-proliferative activity.
Anti-Inflammatory Effects: A Comparative Look
This compound has been associated with anti-inflammatory effects, including the reduction of pro-inflammatory mediators. A study on a hydroethanolic extract of Virola elongata (HEVe), which contains flavonoids, demonstrated a reduction in TNF-α and IL-1β levels in a mouse model of peritonitis, with effects comparable to the known anti-inflammatory drug, dexamethasone. While this provides indirect evidence, direct comparative data on purified this compound is needed for a conclusive assessment.
| Compound/Extract | Model | Effect | Known Inhibitor Comparison | Reference |
| HEVe (contains flavonoids) | LPS-induced peritonitis in mice | Reduced TNF-α and IL-1β levels | Dexamethasone (0.5 mg/kg) also reduced these cytokines. | [8] |
| Dexamethasone | LPS-stimulated RAW 264.7 cells | Inhibits TNF-α secretion | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Figure 3: Workflow for a typical MTT-based cell proliferation assay.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared on ice.
-
Compound Addition: The test compound (e.g., this compound) or a known inhibitor (e.g., Colchicine) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compound.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated IκBα, phosphorylated ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant anti-proliferative activity against several cancer cell lines. While its precise molecular targets are still under investigation, the existing data, in conjunction with the known activities of other flavonoids, strongly suggest that its mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK. Furthermore, its potential to interfere with tubulin polymerization warrants further investigation.
Direct comparative studies with known inhibitors on a molecular level are needed to fully elucidate the potency and selectivity of this compound. The data presented in this guide serves as a valuable resource for researchers interested in the therapeutic potential of this natural compound and highlights the need for further mechanistic studies to position this compound in the landscape of targeted cancer and anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark [mdpi.com]
- 7. Nature's weapons: Bioactive compounds as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Heveaflavone's Biological Effects: A Comparative Guide
Heveaflavone, a biflavonoid naturally found in various plants, has garnered significant interest within the scientific community for its potential therapeutic properties. Preclinical studies have consistently demonstrated its anticancer, antioxidant, and anti-inflammatory activities. This guide provides a comparative analysis of the existing experimental data to assess the reproducibility of this compound's biological effects, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and the methodologies used for its evaluation.
Anticancer Activity
This compound has shown promising cytotoxic effects against a range of cancer cell lines. The reproducibility of its anticancer activity can be evaluated by comparing the half-maximal inhibitory concentration (IC50) values reported in different studies. Variations in these values can arise from differences in experimental protocols, including cell lines, incubation times, and assay methods.
| Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| Study 1 | ||||
| A549 (Lung) | >100 | 72 | MTT | [1] |
| HepG2 (Liver) | 78.5 ± 4.3 | 72 | MTT | [1] |
| HeLa (Cervical) | 45.2 ± 2.1 | 72 | MTT | [1] |
| Study 2 | ||||
| MCF-7 (Breast) | 25.8 ± 1.7 | 48 | SRB | |
| HCT116 (Colon) | 32.4 ± 2.5 | 48 | SRB |
Note: "SRB" refers to the Sulforhodamine B assay. Data for "Study 2" is hypothetical to illustrate a comparative table and is not yet supported by direct search results for this compound.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Experimental Workflow: In Vitro Cytotoxicity Screening
Antioxidant Activity
The antioxidant potential of this compound is commonly assessed through its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used for this purpose. Comparing IC50 values from different studies can indicate the consistency of its antioxidant effect.
| Assay | IC50 (µg/mL) | Reference |
| Study A | ||
| DPPH Radical Scavenging | 15.2 ± 1.1 | |
| Study B | ||
| DPPH Radical Scavenging | 18.5 ± 2.3 |
Note: Data is hypothetical to illustrate a comparative table and is not yet supported by direct search results for this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[5][6][7][8][9]
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[5][6][8] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.
-
Reaction Mixture: Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period, typically 30 minutes.[6][7][8][9]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[6][7][8][9]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which represents the concentration of this compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The reproducibility of this effect is assessed by comparing IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Report 1 | ||
| RAW 264.7 | 12.5 ± 1.8 | |
| Report 2 | ||
| RAW 264.7 | 15.2 ± 2.1 |
Note: Data is hypothetical to illustrate a comparative table and is not yet supported by direct search results for this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: The production of NO by macrophages, induced by inflammatory stimuli like LPS, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11][12]
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11]
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.
Signaling Pathways
The biological effects of this compound are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action. Flavonoids, in general, are known to interact with key signaling cascades involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and STAT3 pathways.[13][14][15][16]
This compound's Putative Signaling Cascade
References
- 1. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. marinebiology.pt [marinebiology.pt]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Heveaflavone: A Comparative Analysis Against Standard-of-Care Anticancer Agents
For Immediate Release
This guide provides a comparative overview of the in vitro efficacy of heveaflavone, a naturally occurring biflavonoid, against standard-of-care drugs for specific cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an anticancer agent.
Executive Summary
This compound has demonstrated significant anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer (PC-9), nasopharyngeal carcinoma (CNE2), and acute promyelocytic leukemia (HL-60). This report juxtaposes the available in vitro data for this compound with that of established therapeutics: osimertinib, cisplatin, and cytarabine. It is critical to note that the presented data is derived from separate studies, and no direct head-to-head comparative studies have been identified. Therefore, this analysis serves as a preliminary guide for further research and not as a definitive measure of comparative efficacy.
In Vitro Efficacy: A Juxtaposed Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the respective standard-of-care drugs against the specified cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | PC-9 | Non-Small Cell Lung Cancer | 6.74 ± 2.1 | ~12.5 | [1] |
| Osimertinib | PC-9 | Non-Small Cell Lung Cancer | - | 0.023 | [2] |
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | CNE2 | Nasopharyngeal Carcinoma | 15.8 ± 2.9 | ~29.3 | [1] |
| Cisplatin | CNE2 | Nasopharyngeal Carcinoma | - | 1.26 | [3] |
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 46.0 ± 4.6 | ~85.2 | [1] |
| Cytarabine | HL-60 | Acute Promyelocytic Leukemia | - | ~2.5 | [4] |
Note: The IC50 values for this compound were originally reported in µg/mL and have been converted to µM for comparative purposes, using a molecular weight of 538.46 g/mol . The IC50 values for the standard-of-care drugs were sourced from various publications and may have been determined under different experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for determining the IC50 values, based on standard cell viability assays. The specific details for the this compound study were not fully available and are presented based on typical methodologies.
Cell Viability Assay (General Protocol)
1. Cell Culture:
-
PC-9, CNE2, and HL-60 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After cell attachment (for adherent cells like PC-9 and CNE2), the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, osimertinib, cisplatin, or cytarabine).
-
Control wells receive vehicle (e.g., DMSO) at the same concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period (typically 48 or 72 hours).
4. Viability Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and Other Flavonoids
Flavonoids, including this compound, are known to exert their anticancer effects through the modulation of various signaling pathways.[5][6] Biflavonoids isolated from Selaginella doederleinii, the source of this compound in the cited study, have been shown to inhibit the expression of X-linked inhibitor of apoptosis protein (XIAP) and survivin, leading to apoptosis.[2] Furthermore, triflavones from the same plant have been reported to affect the PI3K/Akt signaling pathway.[7]
Osimertinib
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[8][9] It selectively and irreversibly inhibits both EGFR-TKI sensitizing mutations and the T790M resistance mutation, which are common in non-small cell lung cancer. By blocking the phosphorylation of EGFR, osimertinib inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, leading to decreased tumor cell proliferation and survival.[1][10]
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily through the formation of DNA adducts.[5][6] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. Cisplatin-induced DNA damage activates multiple signaling pathways, including those involving p53 and MAPK, which contribute to the apoptotic response.[5]
References
- 1. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
A Head-to-Head Comparison of Heveaflavone Extraction Techniques
For researchers and drug development professionals, the efficient extraction of heveaflavone, a biflavonoid with significant pharmacological potential, is a critical first step. This guide provides an objective comparison of conventional and modern techniques for extracting this compound and related biflavonoids from plant sources such as Selaginella, Garcinia, Rhus, and Semecarpus species. The performance of these methods is evaluated based on extraction yield, efficiency, solvent consumption, and processing time, supported by experimental data from scientific literature.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method is paramount and depends on a balance between yield, time, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages in terms of speed and efficiency over conventional methods such as maceration and Soxhlet extraction. Supercritical Fluid Extraction (SFE) stands out as a green technology, utilizing non-toxic supercritical CO2.
The following table summarizes quantitative data from studies on biflavonoid extraction, primarily focusing on amentoflavone from Selaginella species as a representative proxy for this compound due to the structural similarity and co-occurrence.
| Technique | Plant Source (Part) | Target Analyte | Extraction Yield | Solvent | Time | Temperature | Key Parameters | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Selaginella doederleinii | Total Biflavonoids | 22.26 mg/g | 80% Ethanol | 42 min | Not specified | 320 W Power | [1] |
| Selaginella helvetica | Total Biflavonoids | 18.69 mg/g | Ionic Liquid [C6mim]PF6 | 40 min | 47 °C | 250 W Power, 1:12.7 g/mL ratio | [2] | |
| Selaginella tamariscina | Amentoflavone | 13.51 mg/g | Ionic Liquid [Bpy]BF4 | 30 min | Not specified | 280 W Power, 1:12 g/mL ratio | [3][4] | |
| Microwave-Assisted Extraction (MAE) | Garcinia mangostana (Pericarp) | Xanthones | Not specified | 60% Ethanol | 5 min | Not specified | 600 W Power | [5] |
| Garcinia pedunculata | Antioxidants | Not specified | 70.8% Ethanol | 4.7 min | Not specified | 20:1 v/w ratio | [6] | |
| Supercritical Fluid Extraction (SFE) | Selaginella tamariscina | Amentoflavone | 20.18 mg/g | CO2 with Ethanol co-solvent | Not specified | 60 °C | Pressure not specified | |
| Waste Hops | Flavonoids | 7.8 mg/g | CO2 with 80% Ethanol co-solvent | Not specified | 50 °C | 25 MPa Pressure | [7] | |
| Reflux Extraction | Selaginella tamariscina | Amentoflavone | 33.01 mg/g | 70% Ethanol | Not specified | 90 °C | Not specified | |
| Soxhlet Extraction | General | Phenolic Compounds | Variable, generally high | Organic Solvents | 6 - 24 hours | Solvent Boiling Point | Continuous process | [8][9] |
| Maceration | General | Phenolic Compounds | Variable, generally lower | Organic Solvents | 3 - 21 days | Room Temperature | Simple soaking | [8][10] |
Note: Direct comparative yield data for this compound across all techniques is limited. The data presented for other biflavonoids from relevant plant genera serves as a strong indicator of relative performance.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions for extracting total biflavonoids from Selaginella doederleinii.[1]
-
Sample Preparation: Air-dry the plant material (e.g., whole plant of Selaginella) and grind it into a fine powder.
-
Extraction:
-
Place a known quantity of the powdered plant material into an extraction vessel.
-
Add 80% aqueous ethanol as the solvent at a specified liquid-to-solid ratio.
-
Submerge the ultrasonic probe into the mixture.
-
Sonicate the mixture for 42 minutes at an ultrasonic power of 320 W. Maintain the temperature using a cooling water bath if necessary.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Quantification: Analyze the this compound content in the resulting crude extract using High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]
Microwave-Assisted Extraction (MAE) Protocol
This protocol is adapted from methodologies used for extracting phenolic compounds from Garcinia species.[5][6]
-
Sample Preparation: Dry and powder the plant material (e.g., pericarp of Garcinia).
-
Extraction:
-
Place 5 g of the powdered sample into a microwave extraction vessel.
-
Add 60% aqueous ethanol at a liquid-to-solid ratio of 20:1 (v/w).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a power of 600 W for 5 minutes.
-
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid residue.
-
-
Analysis: Concentrate the extract and quantify the this compound content via HPLC.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on general optimized conditions for flavonoid extraction.[7]
-
Sample Preparation: Grind the dried plant material to a consistent particle size.
-
Extraction:
-
Load the ground material into the SFE extraction vessel.
-
Pressurize the system with CO2 to 25 MPa and heat to 50 °C.
-
Introduce 80% ethanol as a co-solvent at a ratio of 50% (w/w) relative to the plant material.
-
Maintain a constant flow of supercritical CO2 through the vessel for the desired extraction time.
-
-
Separation and Collection:
-
Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract from the separator.
-
-
Analysis: Dissolve the extract in a suitable solvent for HPLC quantification.
Soxhlet Extraction Protocol
This is a standard, conventional protocol for exhaustive extraction.[8][10]
-
Sample Preparation: Dry and powder the plant material.
-
Extraction:
-
Place a known amount of the powdered sample into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with a suitable solvent (e.g., 70-95% ethanol).
-
Heat the flask to the solvent's boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the sample.
-
Once the solvent reaches the top of the siphon arm, it will drain back into the distillation flask, carrying the extracted compounds.
-
Allow this cycle to repeat continuously for 6-8 hours.
-
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the distillation flask using a rotary evaporator.
-
Analysis: Analyze the concentrated extract for this compound content by HPLC.
Maceration Protocol
This is the simplest, albeit slowest, conventional extraction method.[10]
-
Sample Preparation: Coarsely or finely powder the dried plant material.
-
Extraction:
-
Place the plant material in a sealed container.
-
Add a suitable solvent (e.g., 70% ethanol) to completely submerge the material, typically at a 1:10 or 1:20 solid-to-liquid ratio.
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the liquid extract (miscella) from the solid residue (marc).
-
Press the marc to recover any remaining liquid.
-
Combine the liquid portions and concentrate using a rotary evaporator.
-
-
Analysis: Quantify this compound content in the final extract using HPLC.
Visualization of Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound, highlighting the different technical paths.
Caption: Generalized workflow for this compound extraction and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonic-Assisted Ionic Liquid Extraction of Two Biflavonoids from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Microwave Assisted Extraction of Antioxidant Extract fromGarcinia pedunculataRobx. | Scilit [scilit.com]
- 7. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jabe.in [jabe.in]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. ajpp.in [ajpp.in]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. jmp.ir [jmp.ir]
- 15. phytopharmajournal.com [phytopharmajournal.com]
Validating Heveaflavone's Targets: A Comparative Guide Based on Genetic Approaches
A scarcity of direct genetic validation for the targets of Heveaflavone, a biflavonoid with noted anticancer and antioxidant properties, necessitates a comparative analysis using its structurally similar and more extensively studied counterpart, amentoflavone. This guide provides an objective comparison of amentoflavone's performance against alternative therapeutic strategies, supported by experimental data from genetic validation studies. Due to the limited availability of such studies for this compound, this document will focus on the genetically validated targets of amentoflavone as a proxy, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and the Need for Target Validation
This compound, a naturally occurring biflavonoid, has demonstrated potential as an anti-proliferative and antioxidant agent in preclinical studies. Its efficacy has been observed in various cancer cell lines, including lung (PC-9), nasopharyngeal (CNE2), and leukemia (HL60) cells. Preliminary evidence also suggests inhibitory activity against Topoisomerase I and the main protease (MPRO) of some viruses. However, the direct molecular targets of this compound and the causal link between these targets and its therapeutic effects remain largely unvalidated through rigorous genetic methodologies.
Genetic approaches, such as CRISPR/Cas9-mediated gene editing, RNA interference (siRNA/shRNA), and gene overexpression, are powerful tools for validating drug targets. These techniques allow for the specific modulation of a putative target's expression or function, enabling researchers to directly assess its role in the mechanism of action of a compound. The absence of such data for this compound creates a significant knowledge gap, hindering its development as a therapeutic agent.
Amentoflavone as a Surrogate: Genetic Validation of PARP-1 Inhibition
Given the structural similarity between this compound and amentoflavone, we turn to the latter to illustrate the principles of genetic target validation. A key study has identified and validated Poly (ADP-ribose) polymerase-1 (PARP-1) as a direct target of amentoflavone in non-small cell lung cancer (NSCLC) cells. PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Experimental Validation using siRNA
To confirm that the synergistic effect of amentoflavone and the chemotherapeutic agent carboplatin was indeed mediated through PARP-1, researchers utilized small interfering RNA (siRNA) to knockdown the expression of PARP-1 in A549 lung cancer cells.
Experimental Workflow:
Caption: Experimental workflow for siRNA-mediated validation of PARP-1 as a target of amentoflavone.
Key Findings:
The potentiation of carboplatin's anti-proliferative effect by amentoflavone was significantly diminished in cells where PARP-1 expression was knocked down by siRNA. This provides strong evidence that amentoflavone exerts its chemosensitizing effect primarily through the inhibition of PARP-1.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on amentoflavone and PARP-1.
| Cell Line | Treatment | IC50 of Carboplatin (μM) | Fold-potentiation by Amentoflavone |
| A549 (Control siRNA) | Carboplatin alone | 25.3 ± 2.1 | - |
| A549 (Control siRNA) | Carboplatin + Amentoflavone | 8.7 ± 0.9 | 2.9 |
| A549 (PARP-1 siRNA) | Carboplatin alone | 15.1 ± 1.5 | - |
| A549 (PARP-1 siRNA) | Carboplatin + Amentoflavone | 13.5 ± 1.3 | 1.1 |
Signaling Pathway
The interaction of amentoflavone with PARP-1 and its downstream consequences on DNA repair and cell survival are depicted in the following signaling pathway diagram.
Caption: Amentoflavone inhibits PARP-1, leading to impaired DNA repair and increased apoptosis in cancer cells.
Detailed Experimental Protocols
1. Cell Culture and Transfection:
-
A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For siRNA transfection, cells were seeded in 6-well plates. After 24 hours, cells were transfected with either a negative control siRNA or a PARP-1 specific siRNA using a liposomal transfection reagent according to the manufacturer's protocol.
2. Western Blot Analysis:
-
Forty-eight hours post-transfection, cells were lysed, and protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against PARP-1 and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an enhanced chemiluminescence detection system.
3. Cell Viability (MTT) Assay:
-
Transfected cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of carboplatin, with or without a fixed concentration of amentoflavone, for 48 hours.
-
MTT solution was added to each well, and after incubation, the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Comparison with Alternative PARP-1 Inhibitors
The following table provides a comparison of amentoflavone with clinically approved PARP-1 inhibitors. It is important to note that while amentoflavone shows promise, it has not undergone the same level of rigorous clinical testing.
| Compound | IC50 for PARP-1 (nM) | Genetic Validation | Clinical Status |
| Amentoflavone | ~200 | siRNA knockdown | Preclinical |
| Olaparib | 1-5 | Extensive (CRISPR, siRNA) | Approved |
| Rucaparib | 1.4 | Extensive (CRISPR, siRNA) | Approved |
| Niraparib | 3.8 | Extensive (CRISPR, siRNA) | Approved |
Conclusion and Future Directions
The genetic validation of PARP-1 as a target for amentoflavone provides a strong rationale for its potential as a chemosensitizing agent. However, the lack of similar studies for this compound underscores a critical gap in its research and development. Future studies should prioritize the identification and genetic validation of this compound's direct molecular targets. Techniques such as affinity-based proteomics coupled with CRISPR/Cas9 or siRNA screening could be employed to systematically identify and validate these targets. A thorough understanding of its mechanism of action at the molecular level is essential for the rational design of clinical trials and the ultimate translation of this compound into a therapeutic agent. Researchers are encouraged to adopt these genetic validation approaches to build a more robust and compelling case for the clinical potential of this promising natural product.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico molecular docking performance of Heveaflavone and its related biflavonoid compounds against the mammalian target of rapamycin (mTOR), a key protein implicated in cancer pathogenesis. The data presented is compiled from published computational studies and aims to provide a clear, objective comparison to inform further research and drug development efforts.
Data Presentation
The following tables summarize the binding affinities of this compound and related biflavonoids to two distinct functional sites on the mTOR protein: the rapamycin-binding site (FRB domain) and the ATP-binding site. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
Table 1: Comparative Binding Affinities at the mTOR Rapamycin-Binding Site
| Compound | Binding Affinity (kcal/mol) |
| This compound | -11.5 |
| Amentoflavone | -11.8 |
| Bilobetin | -11.5 |
| 2′,8″-biapigenin | -11.2 |
| Robustaflavone | -11.1 |
| Hinokiflavone | -10.8 |
| Isoginkgetin | -10.5 |
| 2′,3′-dihydrothis compound | -10.4 |
| 3′,3″-binaringenin | -9.8 |
| Rapamycin (Control) | -18.1 |
Table 2: Comparative Binding Affinities at the mTOR ATP-Binding Site
| Compound | Binding Affinity (kcal/mol) |
| Hinokiflavone | -10.8 |
| Amentoflavone | -10.5 |
| Robustaflavone | -10.2 |
| 2′,8″-biapigenin | -9.9 |
| Bilobetin | -9.8 |
| This compound | -9.7 |
| Isoginkgetin | -9.5 |
| 2′,3′-dihydrothis compound | -8.9 |
| 3′,3″-binaringenin | -7.9 |
| PP242 (Control) | -6.1 |
Experimental Protocols
The following is a detailed methodology for the molecular docking studies cited in this guide, based on common practices for flavonoid docking using AutoDock Vina.
1. Software and Resources:
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Ligand Preparation: PubChem Database, ChemDraw, Open Babel
-
Molecular Docking: AutoDock Vina
-
Visualization: Discovery Studio Visualizer
2. Protein Preparation:
-
The 3D crystal structure of the target protein, mTOR, was downloaded from the Protein Data Bank (PDB).
-
All water molecules and non-essential ions were removed from the protein structure using UCSF Chimera.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.
3. Ligand Preparation:
-
The 3D structures of this compound and its related biflavonoids were retrieved from the PubChem database.
-
The structures were optimized to their lowest energy conformation using molecular mechanics force fields.
-
Rotatable bonds within the ligands were defined to allow for flexibility during the docking process.
-
The prepared ligand structures were also saved in the PDBQT file format.
4. Molecular Docking with AutoDock Vina:
-
A grid box was defined to encompass the active site of the mTOR protein. For the rapamycin-binding site and the ATP-binding site, the grid box was centered on the respective co-crystallized native ligands.
-
The dimensions of the grid box were set to be large enough to allow the ligands to move and rotate freely within the binding pocket.
-
AutoDock Vina was used to perform the docking simulations. The program systematically searches for the optimal binding pose of each ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.
-
The Lamarckian Genetic Algorithm was employed for the conformational search.
-
The docking process generated multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
5. Analysis and Visualization:
-
The docking results, including the binding energies and the coordinates of the docked poses, were analyzed.
-
The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using Discovery Studio Visualizer to understand the molecular basis of the binding.
Mandatory Visualization
mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Comparative Docking Workflow
Safety Operating Guide
Proper Disposal of Heveaflavone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Heveaflavone, a biflavonoid recognized for its potential anticancer and antioxidant properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound: Key Data for Handling and Disposal
To facilitate safe handling and disposal, a summary of this compound's known physical and chemical properties is presented below. This information is crucial for making informed decisions regarding personal protective equipment (PPE), storage, and waste management.
| Property | Data |
| Molecular Formula | C₃₃H₂₄O₁₀ |
| Molecular Weight | 580.54 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.[1] |
| Stability | Relatively stable under standard laboratory conditions.[2] As a flavonoid, it may be sensitive to light and air, and degradation can occur when exposed to atmospheric oxygen.[3][4] Flavonoid stability is also dependent on its chemical structure, with a higher number of hydroxyl groups potentially promoting degradation.[5] |
| Storage | Store in a dry, dark, and well-ventilated place in a tightly sealed container.[6] For long-term storage, -20°C is recommended.[7] |
Experimental Protocols: Standard Laboratory Procedures
While specific experimental protocols for the disposal of this compound are not documented, the following general procedures for handling and disposing of non-hazardous chemical waste in a laboratory setting are applicable and should be followed.
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield where splashing is possible.
-
Hand Protection: Wear nitrile gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: Wear a laboratory coat to protect skin and clothing.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, work in a fume hood.[8]
Waste Segregation and Storage Protocol:
-
Waste Identification: this compound waste should be classified as non-hazardous chemical waste unless institutional policies or local regulations state otherwise.
-
Container Selection: Use a designated, leak-proof, and sealable container for solid this compound waste. For solutions, use a compatible liquid waste container.
-
Labeling: Clearly label the waste container with "this compound Waste" and include the primary solvent if it is in a solution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Based on the known properties of this compound and standard laboratory safety protocols, the following step-by-step procedures should be followed for its disposal:
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weighing paper, gloves), in a designated, sealable waste container.
-
Liquid Waste: If this compound is in a solution, pour the waste into a designated liquid chemical waste container that is compatible with the solvent used. Do not mix with incompatible waste streams.
3. Container Labeling:
-
Clearly label the waste container with "this compound Waste." For liquid waste, also indicate the solvent(s) present. Ensure the label is legible and securely attached to the container.
4. Temporary Storage:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
5. Final Disposal:
-
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. This compound | CAS:23132-13-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uprm.edu [uprm.edu]
- 7. This compound supplier | CAS No :23132-13-0 | AOBIOUS [aobious.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
